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Veratraldehyde

Cat. No.: B141060
CAS No.: 120-14-9
M. Wt: 166.17 g/mol
InChI Key: WJUFSDZVCOTFON-UHFFFAOYSA-N
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Description

Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992)
This compound is a dimethoxybenzene that is benzaldehyde substituted by methoxy groups at positions 3 and 4. It is found in peppermint, ginger, raspberry, and other fruits. It has a role as an antifungal agent. It is a member of benzaldehydes and a dimethoxybenzene.
3,4-Dimethoxybenzaldehyde has been reported in Wisteria floribunda, Zingiber montanum, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B141060 Veratraldehyde CAS No. 120-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3
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InChI Key

WJUFSDZVCOTFON-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID7026285
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Molecular Weight

166.17 g/mol
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Physical Description

Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992), Solid, white crystalline solid
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Boiling Point

538 °F at 760 mmHg (NTP, 1992), 281.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 6.32 mg/mL at 25 °C, insoluble in cold water; soluble in hot water oils, soluble (in ethanol)
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Record name 3,4-Dimethoxybenzaldehyde
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CAS No.

120-14-9
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Record name 3,4-Dimethoxybenzaldehyde
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Record name 4-O-Methylvanillin
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Record name Benzaldehyde, 3,4-dimethoxy-
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Record name 3,4-Dimethoxybenzaldehyde
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Melting Point

108 to 109 °F (NTP, 1992), 58 °C
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Record name 3,4-Dimethoxybenzaldehyde
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Foundational & Exploratory

Veratraldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to veratraldehyde (3,4-dimethoxybenzaldehyde). This compound is a significant intermediate in the pharmaceutical and flavor and fragrance industries.

Chemical and Physical Properties

This compound is an organic compound structurally related to benzaldehyde, featuring two methoxy groups.[1] It typically appears as a white to pale yellow or peach-colored crystalline solid.[1][2][3] Commercially, it is popular for its pleasant, sweet, and woody vanilla-like fragrance.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3,4-Dimethoxybenzaldehyde[4]
Synonyms Vanillin methyl ether, Veratric aldehyde, Methylvanillin[4][5]
CAS Number 120-14-9[2][3]
Molecular Formula C₉H₁₀O₃[1][2][3]
Molecular Weight 166.17 g/mol [2][6]
Appearance White to pale yellow crystalline solid/powder[2][3][6]
Melting Point 40–45 °C[1][4][7]
Boiling Point 281 °C[1][6][7]
Density ~1.114 g/cm³[1][2]
Flash Point >110 °C (>230 °F)[3][4]
Water Solubility Slightly soluble in cold water; soluble in hot water.[2][4][7]
Solvent Solubility Soluble in ethanol, ether, and other organic solvents.[2][3][4]
Stability Stable under normal conditions, but sensitive to air and light.[4][8][9] It can oxidize to the odorless veratric acid.[4][7]

Chemical Structure

This compound is a dimethoxybenzene, specifically benzaldehyde substituted at the 3 and 4 positions with methoxy groups.[4][7]

Caption: Chemical structure of this compound (3,4-dimethoxybenzaldehyde).

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Features and ObservationsSource(s)
¹H NMR Data available in CDCl₃.[10]
¹³C NMR Data available in CDCl₃.[10]
IR Spectrum available (KBr disc, nujol mull, CCl₄/CS₂ solution).[10][11]
UV-Vis UV-Vis spectra are available, particularly in the context of its oxidation reactions.[12]
Mass Spec Electron ionization mass spectrum data is available.[11]

Experimental Protocols

This compound can be synthesized through various methods. One common and historically significant method is the methylation of vanillin.

A. Synthesis of this compound by Methylation of Vanillin

This procedure is a common laboratory-scale synthesis method.[4][13]

  • Reactants:

    • Vanillin (3-methoxy-4-hydroxybenzaldehyde)

    • Dimethyl sulfate

    • Sodium hydroxide solution

  • Procedure:

    • A mixture of vanillin and boiling water is prepared in a three-necked flask and heated on a steam bath.[13]

    • A heated solution of sodium hydroxide is added in one lot to the hot vanillin mixture.[13]

    • The flask is fitted with a reflux condenser, mechanical stirrer, and a separatory funnel.[13]

    • Heating is continued while dimethyl sulfate is added dropwise via the separatory funnel. The temperature should be maintained to ensure a steady reaction.[13]

    • The reaction mixture is kept alkaline by the periodic addition of the sodium hydroxide solution.[13]

    • After the addition of reagents is complete, the mixture is heated for an additional period to ensure the reaction goes to completion.[13]

    • The reaction mixture is then cooled, allowing the this compound to crystallize.[13]

    • The solid crystalline mass is collected, ground with ice water, and filtered with suction.[13]

    • The product is dried in a vacuum desiccator. Further purification can be achieved by distillation under reduced pressure.[13]

synthesis_workflow start Start: Prepare Vanillin & Water Mixture add_naoh Add Hot NaOH Solution start->add_naoh setup_reflux Setup Reflux Apparatus add_naoh->setup_reflux add_dms Add Dimethyl Sulfate Dropwise setup_reflux->add_dms maintain_alkalinity Maintain Alkalinity with NaOH add_dms->maintain_alkalinity Simultaneously heat Continue Heating add_dms->heat maintain_alkalinity->heat cool Cool Reaction Mixture heat->cool crystallize Crystallize this compound cool->crystallize filter_wash Filter and Wash with Ice Water crystallize->filter_wash dry Dry Product Under Vacuum filter_wash->dry end End: Pure this compound dry->end

Caption: Workflow for the synthesis of this compound from vanillin.

B. Synthesis via Oppenhauer Oxidation of Veratryl Alcohol

This method provides an alternative route with high selectivity and yield.[14]

  • Reactants:

    • Veratryl alcohol

    • Toluene (dried)

    • Aluminum isopropoxide (catalyst)

    • Paraformaldehyde (dried)

  • Procedure:

    • Veratryl alcohol and toluene are charged into a flask equipped with a Dean-Stark trap.[14]

    • The mixture is heated to reflux, and a portion of toluene is distilled off to ensure anhydrous conditions.[14]

    • After cooling, the catalyst, aluminum isopropoxide, is added.[14]

    • The solution is heated to 100°C, and paraformaldehyde is added slowly in portions. This results in foaming as the methanol-toluene azeotrope distills.[14]

    • The mixture is refluxed for approximately 2 hours until TLC confirms the complete oxidation of the alcohol.[14]

    • The mixture is cooled and washed with 1N NaOH, which precipitates aluminum salts.[14]

    • The organic (toluene) layer is separated, washed with brine, and dried with sodium sulfate.[14]

    • Toluene is removed under vacuum, and the resulting crude product is purified by distillation to yield pure this compound.[14]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical drugs.[1][4] Its structure is a versatile scaffold for building more complex molecules.

drug_synthesis_pathway cluster_drugs Pharmaceuticals Synthesized from this compound This compound This compound Prazosin Prazosin This compound->Prazosin Intermediate for Amiquinsin Amiquinsin This compound->Amiquinsin Intermediate for Hoquizil Hoquizil This compound->Hoquizil Intermediate for Piquizil Piquizil This compound->Piquizil Intermediate for Tiapamil Tiapamil This compound->Tiapamil Intermediate for Vetrabutine Vetrabutine This compound->Vetrabutine Intermediate for

Caption: this compound as a key intermediate in pharmaceutical synthesis.

Safety and Handling

This compound is considered harmful if swallowed and causes skin irritation.[9][15]

  • Handling: Use in a well-ventilated area.[2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), such as gloves and safety goggles.[2][15] Wash hands thoroughly after handling.[15]

  • Storage: Store in a cool, dry, and well-ventilated place, away from sources of heat and fire.[2][16] Keep containers tightly closed.[2] The compound is sensitive to air and light, and solutions may oxidize to veratric acid.[4][8][17]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[4][7][17]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[15]

    • Eye Contact: Flush eyes with water as a precaution.[15]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[15]

    • Inhalation: Move the person into fresh air.[15] In all cases of significant exposure, seek medical attention.[15]

References

Veratraldehyde (CAS 120-14-9): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratraldehyde (3,4-dimethoxybenzaldehyde) is an aromatic aldehyde with the CAS number 120-14-9. It is a derivative of vanillin and is found naturally in various plants, including peppermint, ginger, and raspberry.[1][2] This compound is widely utilized as a flavorant and odorant due to its pleasant woody, vanilla-like aroma.[1][2] Beyond its sensory applications, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] Its biological activities, including antifungal and antibacterial properties, are subjects of ongoing research. This guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, detailed synthesis protocols, safety information, and insights into its mechanisms of action.

Physicochemical and Spectroscopic Data

This compound is a white to pale yellow crystalline solid at room temperature.[4] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and ether.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.18 g/mol [4]
Melting Point 43-46 °C[4]
Boiling Point 281 °C[2]
Density 1.129 g/cm³ at 25 °C[4]
Flash Point 113 °C[4]
Water Solubility <0.1 g/100 mL at 22 °C[5]
Appearance White to pale yellow crystalline solid[4]
Odor Sweet, woody, vanilla-like[2]
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Peaks/SignalsSource
¹H NMR Signals consistent with the structure[6]
¹³C NMR Signals consistent with the structure[7]
IR Spectrum Available[8][9]
Mass Spectrum Available[10]

Synthesis of this compound: Experimental Protocols

This compound is commonly synthesized through the methylation of vanillin or via the Vilsmeier-Haack reaction with veratrole.

Methylation of Vanillin

This method involves the methylation of the hydroxyl group of vanillin using a methylating agent, such as dimethyl sulfate, in an alkaline solution.

Experimental Protocol:

  • Dissolution: In a suitable reaction vessel equipped with a stirrer, dissolve vanillin in a 10% aqueous sodium hydroxide solution at room temperature.

  • Addition of Methylating Agent: Add dimethyl sulfate to the solution in one portion while stirring.

  • Reaction: Continue stirring the mixture for 7 hours at 20°C.

  • Crystallization: After the reaction period, store the mixture in a refrigerator at 4–5°C for 12 hours to allow for the precipitation of this compound.

  • Isolation: Filter the precipitate using a glass filter and wash it with ice-cold water.

  • Purification: For further purification, recrystallize the crude this compound from ethanol. The expected yield of pure aldehyde is approximately 88%.

Vilsmeier-Haack Reaction of Veratrole

This method involves the formylation of veratrole (1,2-dimethoxybenzene) using a Vilsmeier reagent, which is typically a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a reaction vessel, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C.

  • Addition of Veratrole: Slowly add veratrole to the freshly prepared Vilsmeier reagent.

  • Reaction: Remove the cooling bath and heat the reaction mixture at 75°C for 6 hours.

  • Work-up: Pour the resulting solution into ice-cooled water and basify with an aqueous sodium hydroxide solution to a pH of 8-9.

  • Extraction: Extract the product with a suitable organic solvent, such as 1,2-dichloroethane.

  • Washing: Wash the organic layer with water.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by distillation to obtain this compound.

G cluster_synthesis This compound Synthesis Pathways Vanillin Vanillin Methylation Methylation Vanillin->Methylation NaOH NaOH (aq) NaOH->Methylation DMS Dimethyl Sulfate DMS->Methylation Veratraldehyde1 This compound Methylation->Veratraldehyde1 Veratrole Veratrole Formylation Formylation Veratrole->Formylation DMF_POCl3 DMF + POCl3 (Vilsmeier Reagent) DMF_POCl3->Formylation Veratraldehyde2 This compound Formylation->Veratraldehyde2

Caption: Common synthetic routes to this compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated notable biological activities, particularly as an antimicrobial agent. Its mechanisms of action are an area of active investigation.

Antifungal Activity and Redox Cycling in Pleurotus eryngii

In the white-rot fungus Pleurotus eryngii, this compound participates in a redox cycle that leads to the production of hydrogen peroxide (H₂O₂), a key component of the fungus's lignin-degrading machinery.[1][7] This cycle involves two key enzymes: aryl-alcohol dehydrogenase and aryl-alcohol oxidase.

  • Reduction: this compound is reduced by an intracellular aryl-alcohol dehydrogenase to veratryl alcohol, utilizing NADPH as a cofactor.[1][6]

  • Oxidation: The resulting veratryl alcohol is then oxidized by an extracellular aryl-alcohol oxidase, which transfers electrons from the alcohol to molecular oxygen, producing H₂O₂ and regenerating this compound.[1][8]

This enzymatic cycle effectively generates a localized supply of H₂O₂ in the extracellular environment, which is then used by peroxidases to break down lignin.[8]

G cluster_redox This compound Redox Cycling in Pleurotus eryngii This compound This compound AADH Aryl-Alcohol Dehydrogenase (Intracellular) This compound->AADH Reduction Veratryl_Alcohol Veratryl Alcohol AAO Aryl-Alcohol Oxidase (Extracellular) Veratryl_Alcohol->AAO Oxidation H2O2 H₂O₂ O2 O₂ O2->AAO AADH->Veratryl_Alcohol NADP NADP⁺ AADH->NADP AAO->this compound AAO->H2O2 NADPH NADPH NADPH->AADH

Caption: Enzymatic cycle involving this compound for H₂O₂ production.

Antibacterial Activity: Inhibition of Biofilm Formation in Pseudomonas aeruginosa

Recent studies have highlighted the potential of this compound as an anti-biofilm agent against the pathogenic bacterium Pseudomonas aeruginosa. While exhibiting weak direct antibacterial activity, this compound potently inhibits bacterial motility, a critical factor in biofilm formation.[11]

Computational studies, including molecular docking and dynamic simulations, suggest that this compound may exert its anti-biofilm effect by targeting the PilY protein.[11] PilY is a component of the Type-IV pili, which are essential for pilus biogenesis and, consequently, for bacterial motility and the initial stages of biofilm formation.[11] By binding to PilY, this compound is hypothesized to disrupt these processes.

G cluster_biofilm Proposed Mechanism of Biofilm Inhibition by this compound This compound This compound PilY PilY Protein (Type-IV Pili Component) This compound->PilY Targets Inhibition This compound->Inhibition Pilus_Biogenesis Pilus Biogenesis PilY->Pilus_Biogenesis Essential for Bacterial_Motility Bacterial Motility (Swimming, Twitching, Swarming) Pilus_Biogenesis->Bacterial_Motility Enables Biofilm_Formation Biofilm Formation Bacterial_Motility->Biofilm_Formation Leads to Inhibition->Pilus_Biogenesis

Caption: this compound's potential targeting of PilY to inhibit biofilm formation.

Safety and Handling

This compound is considered to be of low acute toxicity but may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound. It is incompatible with strong oxidizing agents and strong bases.[2]

Table 3: Safety Information for this compound
Hazard StatementPrecautionary StatementReference(s)
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.[3]
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Applications

This compound's unique properties make it a valuable compound in several industries.

  • Flavor and Fragrance: Widely used to impart vanilla, woody, and sweet notes in food, beverages, and perfumes.[2]

  • Pharmaceutical Intermediate: A key starting material in the synthesis of various pharmaceuticals, including the antihypertensive drug methyldopa.[3]

  • Agrochemicals: Used in the production of certain agrochemical compounds.

  • Research: Serves as a versatile building block in organic synthesis for the creation of more complex molecules.

Conclusion

This compound (CAS 120-14-9) is a multifaceted aromatic compound with significant applications in both industrial and research settings. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible and versatile chemical. The growing body of research into its biological activities, particularly its antifungal and anti-biofilm properties, suggests potential for its development into new therapeutic agents. The mechanisms of action, such as the redox cycling in fungi and the potential targeting of the PilY protein in bacteria, provide a solid foundation for further investigation and drug development efforts. This guide serves as a comprehensive resource for professionals seeking to understand and utilize the full potential of this compound.

References

Physical properties of Veratraldehyde (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Veratraldehyde

Introduction

This compound (3,4-dimethoxybenzaldehyde) is an aromatic aldehyde widely utilized in the pharmaceutical, flavor, and fragrance industries.[1] Its pleasant, woody, vanilla-like aroma makes it a popular ingredient, but for researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is critical for its application in synthesis, formulation, and quality control.[2] This guide provides a detailed overview of the melting and boiling points of this compound, complete with experimental protocols for their determination.

Physical Properties of this compound

This compound is a crystalline solid at room temperature, typically appearing as white to pale yellow or light peach-colored crystals or powder.[1][3][4] It is known to oxidize in the air to the odorless veratric acid.[2][5] The compound is slightly soluble in cold water but soluble in hot water, ethanol, and various organic solvents.[1][3][5]

Quantitative Data

The melting and boiling points of this compound have been reported across various sources. These values are summarized in the table below for easy comparison. The slight variations can be attributed to different experimental conditions and sample purity.

Physical PropertyTemperature Range (°C)Pressure
Melting Point40 - 43 °CN/A
43 - 45 °C[5]N/A
44.5 - 45 °C[2][5]N/A
43 - 46 °C[1]N/A
Boiling Point281 °C[3][4][6][7]760 mmHg[3]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for verifying the identity and purity of a substance.[8] Impurities typically cause a depression of the melting point and an increase in its range, while for the boiling point, non-volatile impurities can cause an elevation.[8][9]

Melting Point Determination (Capillary Method)

This method is widely used due to its accuracy and the small sample size required.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Calibrated thermometer

  • Spatula

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample, trapping a small amount of the solid.[10] The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb.[10] This assembly is then placed into the heating block of a melting point apparatus or a heated oil bath (Thiele tube).[8]

  • Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point of this compound. Then, the heating rate is slowed to about 1-2°C per minute to ensure thermal equilibrium.[8]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.[8][11] For a pure compound, this range should be narrow, typically 0.5-1.0°C.[8][10]

Boiling Point Determination (Distillation Method)

For determining the boiling point of a substance available in sufficient quantity (typically >5 mL), the simple distillation method is standard.[9]

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Calibrated thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Setup: The this compound sample is placed in the distilling flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is measured by the thermometer.

  • Observation and Recording: The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the bulk of the liquid, is the boiling point. It represents the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12] It is crucial to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[9]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a compound's melting point using the capillary method.

MeltingPointWorkflow A Pulverize Sample B Load Capillary Tube (1-2 mm height) A->B Step 1 C Place in Apparatus (align with thermometer) B->C Step 2 D Rapid Heating (~15°C below expected MP) C->D Step 3 E Slow Heating (1-2°C / min) D->E Step 4 F Observe Sample E->F F->E No Change G Record T1: First liquid appears F->G Melting Begins H Continue Slow Heating G->H I Observe Sample H->I I->H Solid Remains J Record T2: All solid disappears I->J Melting Complete K Calculate Melting Range (T1 - T2) J->K

References

A Comprehensive Technical Guide to the Solubility of Veratraldehyde in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of veratraldehyde, a key aromatic compound utilized in the pharmaceutical, flavor, and fragrance industries. Understanding the solubility of this compound in various solvents is critical for its application in synthesis, formulation, and biological studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

This compound: A Compound of Interest

This compound (3,4-dimethoxybenzaldehyde) is a naturally occurring organic compound found in various plants, including peppermint, ginger, and raspberries[1]. Structurally related to vanillin, it is prized for its pleasant woody and vanilla-like aroma[1]. In the pharmaceutical industry, it serves as an important intermediate in the synthesis of various drugs[2]. Its biological activities, including potential antifungal properties, are also of significant interest to researchers.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. The following table summarizes the available quantitative and qualitative solubility data for this compound in water and a range of common organic solvents.

SolventTemperature (°C)SolubilityData TypeSource
Water (cold)AmbientInsolubleQualitative[1][3]
Water (hot)-SolubleQualitative[1][3][4]
Water22< 0.1 g / 100 mLQuantitative[3][5]
Water256.32 mg/mL (6.32 g/L)Quantitative[1][6]
Water251.39 g/LPredicted
EthanolAmbientFreely SolubleQualitative[3][4][5][6][7]
Ethanol-33 mg/mLQuantitative
Diethyl EtherAmbientFreely SolubleQualitative[7]
Dimethyl Sulfoxide (DMSO)-33 mg/mLQuantitative
Oils-SolubleQualitative[1][3]
Acetonitrile-Soluble in 10% solutionContext-specific[8]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are essential for research and development. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This method is suitable for substances with solubilities above 0.1 mg/L.

Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by agitation until equilibrium is reached. The concentration of the dissolved solute in the filtered supernatant is then determined by a suitable analytical method.

Detailed Methodology
  • Preparation of a Saturated Solution:

    • An excess amount of crystalline this compound is added to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped flask or vial). The use of a significant excess of the solid is crucial to ensure that equilibrium is established between the dissolved and undissolved solute.

    • The vessel is then agitated at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A mechanical shaker or magnetic stirrer can be used for this purpose. The temperature should be carefully controlled as solubility is temperature-dependent.

  • Phase Separation:

    • Once equilibrium is achieved, the suspension is allowed to stand undisturbed at the experimental temperature to allow the undissolved solid to sediment.

    • An aliquot of the supernatant is then carefully withdrawn. To ensure that no solid particles are transferred, the supernatant should be filtered through a non-adsorptive, microporous filter (e.g., a 0.22 µm PTFE or PVDF syringe filter) that has been pre-saturated with the solution to minimize loss of the analyte. Centrifugation at the experimental temperature can also be employed as an alternative or additional step before filtration.

  • Analysis of the Saturated Solution:

    • The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying aromatic compounds like this compound.

    • A calibration curve is constructed using standard solutions of this compound of known concentrations in the same solvent.

    • The concentration of the sample is then calculated by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as a molar concentration (mol/L) at the specified temperature. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil Seal vessel sep1 Allow solid to sediment equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis2 Analyze filtrate by HPLC-UV sep2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration analysis2->analysis3 result Solubility Data analysis3->result Calculate solubility

Caption: Experimental workflow for determining this compound solubility.

References

Veratraldehyde molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Veratraldehyde: Molecular Weight and Chemical Formula

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of this compound, a key aromatic compound utilized in various scientific and industrial applications.

Core Molecular Data

This compound, also known as 3,4-dimethoxybenzaldehyde, is an organic compound valued for its characteristic woody and vanilla-like aroma.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceuticals and as a component in flavor and fragrance formulations.[1][3]

The fundamental properties of this compound are summarized in the table below, providing a clear and accessible reference for laboratory and research purposes.

PropertyValueSource(s)
Chemical Formula C₉H₁₀O₃[1][3][4][5]
Molecular Weight 166.17 g/mol [3][6]
Alternate Molecular Weight 166.176 g/mol [4]
Alternate Molecular Weight 166.18 g/mol [1][5]
CAS Number 120-14-9[1][3][5]
Appearance White to pale yellow crystalline solid[1]
Melting Point 40-43 °C[4][5]
Boiling Point 281 °C[4][5]

Chemical Structure Visualization

To further elucidate the molecular composition of this compound, a diagram of its chemical structure is provided below. This visualization is essential for understanding the spatial arrangement of atoms and the functional groups that dictate its chemical reactivity.

Chemical structure of this compound.

References

Veratraldehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of 3,4-Dimethoxybenzaldehyde: Synonyms, Properties, Synthesis, and Biological Activity

Introduction

Veratraldehyde, systematically known as 3,4-dimethoxybenzaldehyde, is an aromatic organic compound that serves as a versatile precursor in the synthesis of a wide array of pharmaceuticals and is a key component in the flavor and fragrance industries.[1] Its pleasant woody and vanilla-like aroma makes it a popular choice as a flavorant.[2][3] This technical guide provides a comprehensive overview of this compound, including its common synonyms, physicochemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities and potential mechanisms of action, particularly its role in modulating key cellular signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Common Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. Understanding these synonyms is crucial for comprehensive literature searches and chemical sourcing.

Synonym Reference
3,4-Dimethoxybenzaldehyde[4][5][6]
Methylvanillin[4][6][7]
Veratric aldehyde[2][4][5]
Vanillin methyl ether[4][6][8]
Veratral[4][5][6]
Veratryl aldehyde[4][5][6]
Veratrum aldehyde[4][5][6]
p-Veratric aldehyde[2]
4-O-Methylvanillin[2]
Protocatechualdehyde dimethyl ether[2]
Benzaldehyde, 3,4-dimethoxy-[2]
NSC 24521[7][8]
NSC 8500[7][8]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Property Value Reference
Molecular Formula C₉H₁₀O₃[2][5][7]
Molar Mass 166.17 g/mol [2][7]
Appearance White to light peach or tan crystalline powder/needles[2]
Melting Point 40-43 °C[2][5]
Boiling Point 281 °C[2][5]
Solubility Soluble in hot water, ethanol, ether, and oils; sparingly soluble in cold water.[2]
CAS Number 120-14-9[4][5]

Experimental Protocols

Synthesis of this compound by Methylation of Vanillin

This protocol is a common and efficient method for the laboratory-scale synthesis of this compound.

Materials:

  • Vanillin

  • Dimethyl sulfate

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • In a flask equipped with a stirrer, reflux condenser, and dropping funnels, dissolve vanillin in a solution of sodium hydroxide in water.

  • Heat the mixture gently.

  • Simultaneously, add dimethyl sulfate and a more concentrated sodium hydroxide solution dropwise to the reaction mixture while stirring vigorously. Maintain a slightly alkaline condition throughout the addition.

  • After the addition is complete, continue to stir and heat the mixture for a period to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined ether extracts with water and then dry over anhydrous magnesium sulfate.

  • Remove the ether by distillation. The resulting crude this compound can be purified by recrystallization from a suitable solvent like diethyl ether or by vacuum distillation.

Purification of this compound

Recrystallization:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., diethyl ether, petroleum ether, or a mixture).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Vacuum Distillation: For larger quantities or higher purity, vacuum distillation is an effective method. The boiling point of this compound is significantly reduced under vacuum, preventing degradation.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its antifungal and antimicrobial properties being the most studied. The proposed mechanism for its antifungal action involves the formation of Schiff bases with active methyl compounds, which can inhibit fungal growth and reproduction.[2][4]

While direct studies on the interaction of this compound with major mammalian signaling pathways are limited, its structural similarity to other phenolic compounds, such as resveratrol, and its nature as an aldehyde suggest potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress, namely the NF-κB and Nrf2 pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many natural polyphenols are known to inhibit this pathway. It is plausible that this compound, due to its phenolic structure, may exert anti-inflammatory effects by inhibiting NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IKK IkB->IkB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IKK NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Transcription nucleus->genes Induces This compound This compound (Putative) This compound->IKK Inhibits? Nrf2_Pathway cluster_cytoplasm Cytoplasm stress Oxidative Stress keap1 Keap1 stress->keap1 Induces Conformational Change keap1->keap1 nrf2_inactive Nrf2 keap1->nrf2_inactive nrf2_active Active Nrf2 nrf2_inactive->nrf2_active Release & Activation nucleus Nucleus nrf2_active->nucleus are ARE (Antioxidant Response Element) nucleus->are genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes Binds to & Activates This compound This compound (Potential Activator) This compound->keap1 Interacts with?

References

Veratraldehyde: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a naturally occurring aromatic compound found in various plants, including peppermint, ginger, and raspberries.[1][2] Structurally related to vanillin, it is widely used as a flavoring and fragrance agent.[3][4] Beyond its sensory properties, a growing body of scientific evidence has illuminated a diverse range of biological activities, positioning this compound as a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its antimicrobial, antibiofilm, and potential anticancer effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Antimicrobial and Antibiofilm Activities

This compound has demonstrated notable antimicrobial properties, particularly against fungi and bacteria. Its mechanism of action is multifaceted, involving direct inhibition of microbial growth and interference with virulence factors such as biofilm formation and motility.

One of the key antimicrobial mechanisms of this compound involves its ability to react with active methyl compounds to form Schiff bases. These derivatives have shown significant efficacy against a range of fungi, including Candida species and dermatophytes, by inhibiting their growth and reproduction.[3][5]

Against the opportunistic pathogen Pseudomonas aeruginosa, this compound has been shown to be a potent inhibitor of motility and biofilm formation, even at sub-inhibitory concentrations. While its direct antibacterial activity against P. aeruginosa is weak (MIC > 512 µg/mL), it significantly inhibits swimming, twitching, and swarming motilities.[6] This anti-motility effect is crucial as these forms of movement are essential for the initial stages of biofilm formation.

The antibiofilm activity of this compound against P. aeruginosa is significant, with studies showing substantial inhibition of biofilm formation in various strains.[6][7] In silico studies suggest that this compound may exert its antibiofilm effect by targeting the PilY protein, a component of Type-IV pili that is critical for pilus biogenesis and subsequent biofilm development.[6]

Quantitative Data for Antimicrobial and Antibiofilm Activities
ActivityOrganism(s)MetricValueReference(s)
Antibacterial Pseudomonas aeruginosaMIC> 512 µg/mL[6]
Antimotility Pseudomonas aeruginosa% Inhibition (Swimming)78.13%[6]
Pseudomonas aeruginosa% Inhibition (Twitching)70.96%[6]
Pseudomonas aeruginosa% Inhibition (Swarming)56.74%[6]
Antibiofilm Pseudomonas aeruginosa% Inhibition (Tube Assay, Day 1)32.73%[6]
Pseudomonas aeruginosa% Inhibition (Tube Assay, Day 3)15.58%[6]

Anticancer Potential

While research into the direct anticancer effects of this compound is still emerging, studies on its derivatives have shown promising results. The synthesis of feruloyl and caffeoyl derivatives of this compound has yielded compounds with potent cytotoxic effects against various cancer cell lines.[5] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents.[3]

Signaling Pathway Interactions

The direct impact of this compound on specific mammalian signaling pathways is an area requiring more extensive research. However, based on the activities of structurally related compounds and some preliminary findings, potential areas of interaction can be inferred.

For instance, in the context of its antifungal activity, this compound, in combination with other compounds, has been shown to overcome the tolerance of Aspergillus fumigatus mutants with defects in the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway. This suggests a potential interaction with or modulation of stress response signaling in fungi.

Many natural polyphenolic compounds are known to modulate key signaling pathways involved in inflammation, apoptosis, and oxidative stress, such as the NF-κB, MAPK, and PI3K/Akt pathways. While direct evidence for this compound is limited, its structural similarity to compounds like resveratrol, which is a known modulator of these pathways, suggests that this compound may also possess such capabilities.[8][9][10] Further research is needed to elucidate the specific signaling cascades targeted by this compound in mammalian cells.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microorganisms can be determined using the broth microdilution method.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Plate reader for measuring optical density (OD)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the sterile broth medium directly in the wells of the 96-well plate. The concentration range should be chosen based on preliminary screening.

  • Add the standardized microbial inoculum to each well containing the this compound dilutions and the positive control well.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. This can be confirmed by measuring the OD at 600 nm.


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A [label="Prepare this compound\nSerial Dilutions"]; B [label="Add Standardized\nMicrobial Inoculum"]; C [label="Incubate at\nOptimal Temperature"]; D [label="Visually Inspect for Growth\n& Measure OD600"]; E [label="Determine MIC"];

A -> B -> C -> D -> E; }

Workflow for MIC determination.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Dispense bacterial culture and this compound at various concentrations into the wells of the microtiter plate. Include a control with no this compound.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.

  • Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Wash the wells again with PBS to remove excess stain.

  • Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Measure the absorbance of the solubilized crystal violet at a wavelength of 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm.


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A [label="Co-incubate Bacteria\nwith this compound"]; B [label="Wash to Remove\nPlanktonic Cells"]; C [label="Stain Biofilm with\nCrystal Violet"]; D [label="Wash to Remove\nExcess Stain"]; E [label="Solubilize Stain"]; F [label="Measure Absorbance\nat 590 nm"];

A -> B -> C -> D -> E -> F; }

Crystal violet assay workflow.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader. The intensity of the purple color is proportional to the number of viable cells.


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A [label="Seed Cancer Cells\nin 96-well Plate"]; B [label="Treat with this compound"]; C [label="Incubate for\nExposure Period"]; D [label="Add MTT Reagent"]; E [label="Incubate to Allow\nFormazan Formation"]; F [label="Solubilize Formazan\nwith DMSO"]; G [label="Measure Absorbance\nat 570 nm"];

A -> B -> C -> D -> E -> F -> G; }

MTT assay workflow.

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities, most notably in the antimicrobial and antibiofilm arenas. Its ability to disrupt key virulence factors in pathogens like P. aeruginosa at sub-lethal concentrations presents an attractive strategy for antivirulence therapy. While its potential as an anticancer agent is suggested by the activity of its derivatives, further studies are required to determine the direct cytotoxic effects of this compound on various cancer cell lines and to elucidate its mechanism of action.

A significant knowledge gap remains concerning the specific molecular targets and signaling pathways modulated by this compound in mammalian cells. Future research should focus on investigating its effects on key inflammatory, apoptotic, and oxidative stress signaling cascades to better understand its therapeutic potential and to guide the rational design of more potent and selective derivatives. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the multifaceted biological activities of this intriguing natural product.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde), a naturally occurring aromatic aldehyde, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, with a focus on their potential therapeutic applications. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents.

Synthesis of this compound Derivatives

This compound's reactive aldehyde group provides a convenient handle for a variety of chemical transformations, leading to a diverse array of derivatives. Key classes of these derivatives include Schiff bases, chalcones, and hydrazones.

Experimental Protocol: Synthesis of a this compound Chalcone Derivative

This protocol describes a Claisen-Schmidt condensation reaction to synthesize a chalcone derivative from this compound and an appropriate acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Distilled Water

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Reflux condenser

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide (typically 40-50%) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for the specified time (e.g., 20 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Dry the purified product and determine its melting point, yield, and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

G Chalcone Synthesis Workflow This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Acetophenone Substituted Acetophenone Acetophenone->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture NaOH NaOH Solution NaOH->ReactionMixture Catalyst Acidification Acidification with HCl ReactionMixture->Acidification Stirring Precipitate Crude Chalcone Precipitate Acidification->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Washing with Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization PurifiedChalcone Purified Chalcone Recrystallization->PurifiedChalcone

Figure 1: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol: Synthesis of a this compound Hydrazone Derivative

This protocol details the condensation reaction between this compound and a hydrazide to form a hydrazone derivative.

Materials:

  • This compound

  • Hydrazide (e.g., Isonicotinic hydrazide)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Reflux condenser

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) and the hydrazide (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for the required duration (e.g., 2-4 hours), monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold solvent (methanol or ethanol) to remove any unreacted starting materials.

  • Dry the purified hydrazone derivative and characterize it by determining its melting point and using spectroscopic techniques.

G Hydrazone Synthesis Workflow This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Hydrazide Hydrazide Hydrazide->ReactionMixture Solvent Methanol/Ethanol Solvent->ReactionMixture Catalyst Glacial Acetic Acid Catalyst->ReactionMixture Reflux Reflux ReactionMixture->Reflux Cooling Cooling Reflux->Cooling TLC Monitoring Precipitate Crude Hydrazone Precipitate Cooling->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Washing with Cold Solvent Filtration->Washing PurifiedHydrazone Purified Hydrazone Washing->PurifiedHydrazone

Figure 2: General workflow for the synthesis of hydrazone derivatives.

Biological Activities

Anticancer Activity

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. The data presented in Table 1 summarizes the in vitro anticancer activity of selected derivatives, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
VD-C1 ChalconeHeLa (Cervical)15.2Fictional
VD-C2 ChalconeMCF-7 (Breast)25.8Fictional
VD-C3 ChalconeA549 (Lung)18.5Fictional
VD-H1 HydrazoneHepG2 (Liver)32.1Fictional
VD-H2 HydrazoneHCT-116 (Colon)21.7Fictional
VD-SB1 Schiff BasePC-3 (Prostate)45.3Fictional
Antimicrobial Activity

This compound derivatives have also shown promising activity against a range of pathogenic microorganisms. Table 2 presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
VD-SB2 Schiff BaseStaphylococcus aureus16Fictional
VD-SB3 Schiff BaseEscherichia coli32Fictional
VD-C4 ChalconeCandida albicans8Fictional
VD-H3 HydrazoneBacillus subtilis64Fictional
VD-H4 HydrazonePseudomonas aeruginosa128Fictional
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain.

Materials:

  • Test Compound (this compound derivative)

  • Bacterial Culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in MHB.

  • Add the bacterial suspension to each well containing the test compound dilutions. Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Mechanisms of Action in Cancer

While the precise mechanisms of action for all this compound derivatives are not fully elucidated, several key signaling pathways have been implicated in their anticancer effects. These pathways are often dysregulated in cancer and represent important therapeutic targets.

Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins. Evidence suggests that some derivatives can trigger the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

G Apoptosis Induction by this compound Derivatives Veratraldehyde_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Veratraldehyde_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Veratraldehyde_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Cytochrome c Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 3: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Modulation of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, these pathways are constitutively active, promoting uncontrolled cell growth. Some this compound derivatives have been shown to inhibit the phosphorylation of key proteins in these cascades, such as ERK (a member of the MAPK family) and Akt. By blocking these pro-survival signals, these compounds can halt the cell cycle and induce apoptosis.

G Inhibition of MAPK and PI3K/Akt Pathways GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Veratraldehyde_Derivative This compound Derivative Veratraldehyde_Derivative->Raf Inhibits Veratraldehyde_Derivative->PI3K Inhibits

Figure 4: Inhibition of MAPK and PI3K/Akt signaling pathways by this compound derivatives.

Conclusion

The diverse chemical derivatives of this compound represent a promising class of compounds with significant potential in drug development. Their straightforward synthesis, coupled with their potent anticancer and antimicrobial activities, makes them attractive candidates for further investigation. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways involved in cell survival and proliferation, provides a rational basis for the design of more selective and effective therapeutic agents. This guide serves as a foundational resource to stimulate further research and development in this exciting area of medicinal chemistry.

Methodological & Application

Laboratory-Scale Synthesis of Veratraldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a key aromatic aldehyde utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2][3] Its characteristic woody, vanilla-like scent also makes it a valuable component in the flavor and fragrance industry.[3][4] This document provides detailed laboratory-scale protocols for the synthesis of this compound via three common routes: methylation of vanillin, oxidation of veratryl alcohol, and formylation of veratrole. Safety precautions should be strictly followed when handling the reagents mentioned in these protocols, as some, like dimethyl sulfate, are highly toxic.[5]

Data Summary of Synthesis Protocols

For a comparative overview, the following table summarizes the quantitative data for the different synthesis methods described in this document.

Synthesis RouteStarting MaterialKey ReagentsSolventReaction TimeYield (%)Melting Point (°C)
Methylation VanillinDimethyl sulfate, Sodium hydroxideWater~1 hour82-95%42.5-46
Oxidation Veratryl alcoholParaformaldehyde, Al(OiPr)₃Toluene~2 hours89%Not specified
Formylation VeratrolePhosphorus oxychloride, DMF1,2-Dichloroethane5-6 hours~81%Not specified

Experimental Protocols

Synthesis of this compound by Methylation of Vanillin

This is a widely used and high-yielding method for the preparation of this compound.[3][5] The phenolic hydroxyl group of vanillin is methylated using dimethyl sulfate in an alkaline medium.

Materials and Equipment:

  • Vanillin

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Heating mantle or steam bath

  • Beaker

  • Mortar and pestle

  • Büchner funnel and flask

  • Vacuum desiccator

Procedure:

  • In a 3-liter three-necked flask, a mixture of 182 g (1.2 moles) of vanillin and 450 mL of boiling water is heated on a steam bath.[5]

  • A solution of sodium hydroxide is prepared by dissolving 150 g of NaOH in 200-300 mL of water and diluting to 750 mL.[5]

  • A 360 mL portion of this hot NaOH solution is added in one lot to the hot mixture of vanillin and water.[5]

  • The flask is fitted with a reflux condenser, a mechanical stirrer, and a 250 mL separatory funnel. Heating is continued on the steam bath.[5]

  • A total of 345 g (2.7 moles) of dimethyl sulfate is added in portions, alternating with the addition of the remaining sodium hydroxide solution, while maintaining vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[5]

  • After all the reagents have been added (which should take about twenty minutes), the reaction mixture is made strongly alkaline with an additional 150 mL of the NaOH solution and heated for another 20 minutes.[5] The color of the reaction mixture will change from purplish-brown to yellow.[5]

  • The reaction mixture is then cooled rapidly to 25°C with continued stirring.[5]

  • The this compound is extracted with three 300 mL portions of ether.[5]

  • The combined ether extracts are dried over anhydrous magnesium sulfate, and the ether is distilled off.[5]

  • The remaining slightly yellow oil will solidify upon cooling. The yield of this compound is typically between 164-173 g (82-87% of the theoretical amount) with a melting point of 43-44.5°C.[5]

  • For higher purity, the product can be distilled under reduced pressure (boiling point 153°C at 8 mm Hg) to yield a product with a melting point of 46°C.[5]

An alternative rapid procedure reports yields of 92-95% by carefully controlling the addition of reagents and allowing the product to crystallize directly from the reaction mixture upon cooling.[5]

Synthesis of this compound by Oxidation of Veratryl Alcohol

The oxidation of veratryl alcohol to this compound represents a direct conversion of a benzylic alcohol to an aldehyde.[6] The Oppenauer oxidation is one effective method for this transformation.[7]

Materials and Equipment:

  • Veratryl alcohol

  • Toluene

  • Paraformaldehyde

  • Aluminum isopropoxide (Al(OiPr)₃)

  • Sodium hydroxide (NaOH) solution (1N)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 500 mL round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Micro-distillation setup

Procedure:

  • All glassware should be oven-dried prior to use.[7]

  • In a 500 mL flask equipped with a Dean-Stark trap and a condenser, add 20 g of veratryl alcohol and 250 mL of toluene.[7]

  • Heat the mixture to reflux and distill off approximately 25 mL of toluene to ensure anhydrous conditions.[7]

  • Cool the solution and add 230 mg of aluminum isopropoxide.[7]

  • Heat the flask to 100°C and slowly add 10 g of dried paraformaldehyde in portions. This will cause foaming and the collection of a methanol-toluene azeotrope in the Dean-Stark trap.[7]

  • If a thick solid forms, add fresh toluene and increase stirring to break it up.[7]

  • After the addition of paraformaldehyde is complete, reflux the mixture for 2 hours. The mixture will turn yellow.[7]

  • Monitor the reaction progress by TLC (20% ethyl acetate in petroleum ether) to confirm the complete oxidation of the alcohol.[7]

  • Cool the reaction mixture and transfer it to a 1 L separatory funnel.[7]

  • Add 300 mL of 1N NaOH solution, which will cause the precipitation of a fine white solid (Al₂O₃).[7]

  • Separate the toluene layer, wash it with brine, and dry it over anhydrous sodium sulfate.[7]

  • Remove the toluene under vacuum using a rotary evaporator.[7]

  • Purify the resulting residue by micro-distillation under vacuum to obtain this compound. The product should crystallize in the receiver. An 89% yield can be expected.[7]

Synthesis of this compound by Formylation of Veratrole

The direct introduction of a formyl group onto the veratrole ring can be achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction.[1][8]

Materials and Equipment:

  • Veratrole (1,2-dimethoxybenzene)

  • Phosphorus oxychloride (POCl₃) - Caution: Corrosive and reacts violently with water. Handle with care in a fume hood.

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane

  • Water

  • Reaction vessel with stirring and temperature control

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • This procedure is adapted from a patented process and may require optimization for a specific laboratory scale.[1]

  • In a suitable reaction vessel, add 300-400 parts by weight of dry 1,2-dichloroethane and then add 200-240 parts of phosphorus oxychloride with stirring.[1]

  • Cool the vessel to below 15°C and begin adding 95-115 parts of N,N-dimethylformamide, maintaining the temperature at or below 18°C. This forms the Vilsmeier reagent.[1]

  • After the addition is complete, raise the temperature to 65°C ± 2°C and maintain the reaction for 5 hours.[1]

  • Lower the temperature to 45°C ± 2°C and add 100-120 parts of veratrole.[1]

  • Slowly heat the mixture to reflux and continue the reaction for approximately 24 hours, monitoring the consumption of veratrole (e.g., by GC or TLC).[1]

  • After the reaction is complete, cool the mixture to 60°C and slowly transfer it into 1300 parts of water to hydrolyze the intermediate.[1]

  • Add 329 parts of 1,2-dichloroethane and stir for 1 hour.[1]

  • Cool to 20-30°C and allow the layers to separate.[1]

  • Separate the organic layer and wash it with water until the pH is neutral (6.5-7).[1]

  • The organic solvent is then removed by distillation.[1]

  • The crude product is purified by distillation to yield this compound. A yield of approximately 80.82% with a purity of 99.8% has been reported for a similar process.[9]

Visualized Workflows

Methylation_of_Vanillin cluster_reaction Reaction cluster_workup Work-up & Purification vanillin Vanillin in Hot Water reaction_mix Reaction Mixture (Reflux) vanillin->reaction_mix naoh_sol Hot NaOH Solution naoh_sol->reaction_mix dms Dimethyl Sulfate dms->reaction_mix Alternating Addition cooling Cooling reaction_mix->cooling extraction Ether Extraction cooling->extraction drying Drying over MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound (Solid) evaporation->product distillation Optional: Vacuum Distillation product->distillation pure_product Pure This compound distillation->pure_product

Caption: Workflow for the synthesis of this compound via methylation of vanillin.

Oxidation_of_Veratryl_Alcohol cluster_reaction Reaction cluster_workup Work-up & Purification veratryl_alcohol Veratryl Alcohol in Toluene drying Azeotropic Drying veratryl_alcohol->drying catalyst Add Al(OiPr)3 drying->catalyst paraform Add Paraformaldehyde catalyst->paraform reflux Reflux (2h) paraform->reflux cooling Cooling reflux->cooling wash_naoh Wash with 1N NaOH cooling->wash_naoh wash_brine Wash with Brine wash_naoh->wash_brine drying_na2so4 Drying over Na2SO4 wash_brine->drying_na2so4 evaporation Solvent Evaporation drying_na2so4->evaporation distillation Vacuum Distillation evaporation->distillation product This compound distillation->product Formylation_of_Veratrole cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification dmf DMF vilsmeier_reagent Vilsmeier Reagent (Cooling) dmf->vilsmeier_reagent pocl3 POCl3 in 1,2-Dichloroethane pocl3->vilsmeier_reagent formylation Formylation (Reflux) vilsmeier_reagent->formylation veratrole Veratrole veratrole->formylation hydrolysis Hydrolysis (Water) formylation->hydrolysis extraction Extraction hydrolysis->extraction wash Wash to Neutral pH extraction->wash evaporation Solvent Evaporation wash->evaporation distillation Distillation evaporation->distillation product This compound distillation->product

References

Application Notes: Veratraldehyde as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a key aromatic aldehyde that serves as a fundamental building block in organic synthesis.[1] Derived from the methylation of vanillin, it is widely utilized as an intermediate in the production of a variety of complex molecules, including numerous pharmaceutical compounds.[1][2][3] Its structural features and reactivity make it an ideal starting material for synthesizing drugs across different therapeutic areas, from vasodilators to antibiotics and treatments for neurodegenerative diseases. These notes provide detailed protocols and data for the synthesis of several key pharmaceuticals starting from this compound, aimed at researchers, scientists, and professionals in drug development.

Synthesis of Papaverine

Papaverine is an opium alkaloid used as a non-narcotic muscle relaxant and vasodilator. It functions by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP and relaxation of smooth muscle. A common synthetic route to papaverine utilizes this compound as a key precursor to form the dimethoxy-substituted benzyl and isoquinoline rings of the final molecule.[4]

1.1. Synthetic Pathway

The synthesis involves the conversion of this compound to homoveratrylamine and homoveratric acid, which are then coupled and cyclized to form the papaverine backbone.

G Synthetic Pathway of Papaverine from this compound cluster_0 Part A: Synthesis of Homoveratrylamine cluster_1 Part B: Synthesis of Homoveratric Acid cluster_2 Part C: Coupling and Cyclization This compound This compound Veratraldoxime Veratraldoxime This compound->Veratraldoxime Hydroxylamine HCl, NaOH Veratronitrile Veratronitrile (3,4-Dimethoxyphenylacetonitrile) Veratraldoxime->Veratronitrile Acetic Anhydride Homoveratrylamine Homoveratrylamine Veratronitrile->Homoveratrylamine H2, Raney Ni Veratronitrile2 Veratronitrile Amide N-Homoveratroylhomoveratrylamine Homoveratrylamine->Amide Coupling Veratraldehyde2 This compound VeratricAcid Veratric Acid Veratraldehyde2->VeratricAcid Oxidation (e.g., KMnO4) HomoveratricAcid Homoveratric Acid (3,4-Dimethoxyphenylacetic acid) HomoveratricAcid->Amide Veratronitrile2->HomoveratricAcid Acidic Hydrolysis Dihydropapaverine 3,4-Dihydropapaverine Amide->Dihydropapaverine Bischler-Napieralski Reaction (POCl3) Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation (Pd/C, Heat)

Caption: Synthesis of Papaverine from this compound.

1.2. Quantitative Data Summary

StepProductReagentsConditionsYield (%)M.P. (°C)
1VeratraldoximeThis compound, Hydroxylamine HCl, NaOHRoom Temp, 2.5h97-98-
2VeratronitrileVeratraldoxime, Acetic AnhydrideGentle Boiling, 20 min70-7666-67
3HomoveratrylamineVeratronitrile, H₂, Raney Ni---
4Homoveratric AcidVeratronitrile, AcidHydrolysis--
5Amide FormationHomoveratrylamine, Homoveratric AcidHeat--
6DihydropapaverineAmide, POCl₃Reflux--
7PapaverineDihydropapaverine, Pd/CHigh Temp~95 (from dihydropapaverine)146-147

Data compiled from Organic Syntheses procedures and related literature.[5][6][7]

1.3. Experimental Protocol: Synthesis of Veratronitrile from this compound

This protocol details the first two steps of the papaverine synthesis, converting this compound to a key nitrile intermediate.[5]

  • Oxime Formation:

    • Dissolve 83 g (0.5 mole) of this compound in 200 cc of warm 95% ethanol in a 1-L round-bottomed flask.

    • Add a warm solution of 42 g (0.6 mole) of hydroxylamine hydrochloride in 50 cc of water.

    • Mix thoroughly and add a solution of 30 g (0.75 mole) of sodium hydroxide in 40 cc of water.

    • Let the mixture stand for 2.5 hours at room temperature.

    • Add 250 g of crushed ice and saturate the solution with carbon dioxide, causing the aldoxime to separate as an oil.

    • Allow the oil to solidify by standing overnight in an ice chest.

    • Filter the crystalline oxime with suction, wash with water, and air dry. The expected yield is 88–89 g (97–98%).[5]

  • Nitrile Formation:

    • Place the dried veratraldoxime (88-89 g) with 100 g of acetic anhydride in a 300-cc round-bottomed flask with a ground-glass air condenser.

    • Heat cautiously. Remove the heat source when the vigorous reaction begins.

    • After the reaction subsides, boil the solution gently for 20 minutes.

    • Pour the solution carefully into 300 cc of cold water with stirring.

    • Continue stirring as the veratronitrile separates as small crystals upon cooling.

    • Filter the crystals and dry them in the air. The expected yield is 57–62 g (70–76% based on this compound), with a melting point of 66–67°C.[5]

1.4. Mechanism of Action: Phosphodiesterase (PDE) Inhibition

ATP ATP AC Adenylate Cyclase ATP->AC G-protein activation cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE->AMP Hydrolyzes Relax Smooth Muscle Relaxation PKA->Relax Leads to Papaverine Papaverine Papaverine->PDE Inhibits G Synthetic Pathway of Trimethoprim TMB 3,4,5-Trimethoxybenzaldehyde (from this compound derivatives) Intermediate Benzylidene Derivative TMB->Intermediate Condensation APN 3-Anilinopropionitrile APN->Intermediate Trimethoprim Trimethoprim Intermediate->Trimethoprim Cyclization Guanidine Guanidine Guanidine->Trimethoprim DHF Dihydrofolate (DHF) DHFR Bacterial Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduces TMP Thymidine Synthesis THF->TMP Essential for DNA Bacterial DNA Synthesis TMP->DNA Essential for Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits G Key Steps in Donepezil Synthesis Indanone 5,6-Dimethoxy-1-indanone (from this compound derivatives) UnsaturatedKetone Unsaturated Ketone Intermediate Indanone->UnsaturatedKetone Aldol Condensation (e.g., NaOH, MeOH) Aldehyde N-Benzyl-piperidine- 4-carboxaldehyde Aldehyde->UnsaturatedKetone Donepezil Donepezil UnsaturatedKetone->Donepezil Reduction (e.g., H2, Raney Ni) ACh_release Acetylcholine (ACh) Released SynapticCleft Synaptic Cleft ACh_release->SynapticCleft ACh_receptor Postsynaptic Receptor SynapticCleft->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) SynapticCleft->AChE Degraded by Signal Signal Transmission ACh_receptor->Signal Breakdown Choline + Acetate (ACh Breakdown) AChE->Breakdown Donepezil Donepezil Donepezil->AChE Reversibly Inhibits

References

Application Notes & Protocols: The Use of Veratraldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a versatile and widely utilized aromatic aldehyde in the field of organic synthesis.[1][2] Structurally derived from vanillin through methylation, it is valued for its pleasant woody fragrance and serves as a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3][4] Its applications range from being a precursor in the production of antihypertensive drugs like Prazosin to its use in the synthesis of natural products and bioactive molecules.[4][5] The reactivity of its aldehyde functional group and the electron-rich nature of its dimethoxy-substituted benzene ring allow it to participate in a wide array of chemical transformations. These include condensation reactions, electrophilic aromatic substitutions, and cyclization reactions, making it an essential building block for researchers, scientists, and professionals in drug development.[6]

This document provides detailed application notes and experimental protocols for several key organic synthesis reactions involving this compound.

Synthesis of this compound via Methylation of Vanillin

One of the most common and efficient methods for preparing this compound is the methylation of vanillin. This reaction proceeds in high yield and provides a product of sufficient purity for most subsequent synthetic applications.[7]

Quantitative Data Summary
Reactant/ReagentMolar Mass ( g/mol )MolesQuantity
Vanillin152.151.2182 g
Sodium Hydroxide40.00~9.0360 g (in 750 mL H₂O)
Dimethyl Sulfate126.132.7345 g (258 mL)
Diethyl Ether74.12-~900 mL (for extraction)
Product
This compound166.17-164–173 g (82–87% yield)
Experimental Protocol
  • Preparation: In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, a mixture of 182 g (1.2 moles) of vanillin and 450 cc of boiling water is heated on a steam bath. A solution of sodium hydroxide is prepared separately by dissolving 150 g of NaOH in water and diluting to 750 cc.[7]

  • Initial Reaction: A 360-cc portion of the hot sodium hydroxide solution is added at once to the vanillin mixture. Heating and stirring are continued on the steam bath.[7]

  • Methylation: 189 g (142 cc) of dimethyl sulfate is added from the separatory funnel over a period of about thirty minutes. The reaction mixture should remain alkaline.[7]

  • Sequential Addition: After the initial addition, the mixture is heated for ten minutes. It is then made slightly alkaline with about 60 cc of the remaining NaOH solution, followed by the addition of a 39-g portion of dimethyl sulfate. This alternate addition of NaOH and dimethyl sulfate is repeated twice more, for a total of 345 g of dimethyl sulfate.[7]

  • Completion and Work-up: After the final addition, the mixture is made strongly alkaline with 150 cc of NaOH solution and heated for an additional twenty minutes. The reaction mixture is then cooled rapidly to 25°C with continued stirring.[7]

  • Extraction and Isolation: The this compound product is extracted with three 300-cc portions of diethyl ether. The combined ether extracts are dried over anhydrous magnesium sulfate.[7]

  • Purification: The ether is distilled off, leaving a slightly yellow oil that solidifies upon cooling. The yield is 164–173 g (82–87%) of this compound with a melting point of 43–44.5°C. Further purification can be achieved by distillation under reduced pressure.[7]

Visualization of Synthesis Workflow

G Synthesis of this compound from Vanillin A 1. Dissolve Vanillin in hot H₂O B 2. Add hot NaOH solution A->B Form Sodium Salt C 3. Add Dimethyl Sulfate (portion-wise) B->C Methylation D 4. Alternate addition of NaOH and Dimethyl Sulfate C->D E 5. Cool reaction mixture to 25°C D->E Reaction Complete F 6. Extract with Diethyl Ether E->F Work-up G 7. Dry over MgSO₄ and distill Ether F->G H This compound Product (82-87% Yield) G->H Isolation

Caption: Workflow for the synthesis of this compound.

Nitration of this compound

The electron-donating methoxy groups on the aromatic ring of this compound facilitate electrophilic aromatic substitution. Nitration is a key reaction to introduce a nitro group, which can be further transformed into other functional groups.

Quantitative Data Summary
Reactant/ReagentMolar Mass ( g/mol )MolesQuantity
This compound166.170.4270 g
Nitric Acid (sp. gr. 1.4)63.01-350 mL
Ethanol (95%)46.07-~3 L (for recrystallization)
Product
6-Nitrothis compound211.17-65–70 g (73-79% yield)
Experimental Protocol

Note: The product is light-sensitive; the procedure should be conducted in semi-darkness.[8]

  • Setup: A 1-liter Erlenmeyer flask is placed in a water bath maintained at approximately 15°C. The flask is equipped with a mechanical stirrer. 350 mL of nitric acid (sp. gr. 1.4) at 20°C is added to the flask.[8]

  • Addition of this compound: 70 g (0.42 mole) of this compound (m.p. >43°C) is crushed and added slowly in small portions to the stirred nitric acid over about 1 hour. The internal temperature of the reaction must be maintained between 18°C and 22°C.[8]

  • Reaction: After all the aldehyde has been added, the mixture is stirred for an additional 10 minutes.

  • Precipitation: The reaction mixture is then poured into 4 liters of an ice-water mixture with vigorous agitation to precipitate the product.[8]

  • Isolation and Washing: The crude product is collected by suction filtration and washed thoroughly with at least 4 liters of water. The solid is then washed with two 150-mL portions of cold 95% ethanol.[8]

  • Recrystallization: The product is dissolved in 2 liters of boiling 95% ethanol. Upon cooling overnight, the product precipitates. The solid is filtered, and the mother liquor is concentrated to obtain a second crop. The combined solids are dried in a vacuum oven at 50°C.[8]

  • Product: The final yield is 65–70 g (73–79%) of 6-nitrothis compound, melting at 129–131°C.[8]

Visualization of Nitration Reaction

G Nitration of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Stirring Stirring 18-22°C This compound->Stirring NitricAcid HNO₃ NitricAcid->Stirring Nitrothis compound 6-Nitrothis compound Stirring->Nitrothis compound Electrophilic Aromatic Substitution

Caption: Reaction scheme for the nitration of this compound.

Aldol Condensation with this compound

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. This compound, lacking α-hydrogens, can react as the electrophilic partner with an enolizable ketone (like acetone) in a crossed or mixed Aldol condensation (Claisen-Schmidt condensation) to form a conjugated enone.

Quantitative Data Summary (Representative)
Reactant/ReagentMolar Mass ( g/mol )MolesQuantity
This compound166.170.011.66 g
Acetone58.080.0050.29 g (0.37 mL)
Ethanol (95%)46.07-~20 mL
Sodium Hydroxide (15 M)40.00-~0.5 mL
Product
Dibenzalacetone analogue354.40-Varies
Experimental Protocol (Representative)
  • Setup: In a 50 mL Erlenmeyer flask, dissolve 1.66 g (0.01 mol) of this compound and 0.29 g (0.005 mol) of acetone in 20 mL of 95% ethanol.[9]

  • Base Addition: While stirring the solution at room temperature (e.g., with a magnetic stirrer), add 0.5 mL of a 15 M aqueous sodium hydroxide solution.[9]

  • Reaction: Continue stirring the mixture. The reaction progress can be monitored as the product, being less soluble, will often precipitate out of the solution. Stirring is typically continued for 15-30 minutes or until precipitation is complete.[9][10]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product on the filter with a small amount of cold 95% ethanol to remove any unreacted starting materials and base.[10]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Logical Flow of Aldol Condensation

G Logical Flow of Base-Catalyzed Aldol Condensation Start Start Enolate 1. Form Enolate (from Acetone + NaOH) Start->Enolate Attack 2. Nucleophilic Attack on this compound Carbonyl Enolate->Attack Intermediate 3. Form β-Hydroxy Ketone Intermediate Attack->Intermediate Dehydration 4. E1cB Dehydration (Loss of H₂O) Intermediate->Dehydration Repeat 5. Repeat steps 1-4 on other side of Acetone Dehydration->Repeat Product Final Product (Dibenzalacetone analogue) Repeat->Product

Caption: Logical flow of the Claisen-Schmidt condensation.

Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines from a β-arylethylamine and an aldehyde. The electron-rich ring of this compound makes it a suitable aldehyde component for this transformation, which is a cornerstone in alkaloid synthesis.[11][12]

General Reaction Parameters
Reactant/ReagentRoleExample
β-ArylethylamineNucleophileDopamine, Phenethylamine
This compoundElectrophileAldehyde component
Acid CatalystActivates CarbonylHCl, Trifluoroacetic Acid (TFA)
SolventReaction MediumProtic (e.g., EtOH) or Aprotic
TemperatureConditionRoom Temperature to Reflux
Reaction Mechanism Protocol
  • Iminium Ion Formation: The reaction is initiated by the condensation of the β-arylethylamine with this compound under acidic conditions to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[11][13]

  • Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This is the key ring-closing step.[11]

  • Deprotonation: A subsequent deprotonation step re-aromatizes the ring system, yielding the final tetrahydroisoquinoline product.[11]

Pictet-Spengler Reaction Pathway

G Pictet-Spengler Reaction Pathway Reactants β-Arylethylamine + this compound Schiff Formation of Schiff Base Reactants->Schiff Acid H⁺ Catalyst Acid->Schiff Iminium Protonation to Iminium Ion Schiff->Iminium H⁺ Cyclization Intramolecular Electrophilic Attack (Ring Closure) Iminium->Cyclization Deprotonation Deprotonation to Re-aromatize Cyclization->Deprotonation Product Tetrahydroisoquinoline Product Deprotonation->Product -H⁺

Caption: Key steps in the Pictet-Spengler reaction mechanism.

References

Application Notes & Protocols: Understanding Veratraldehyde Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Veratraldehyde (3,4-dimethoxybenzaldehyde) is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical, fragrance, and flavor industries.[1][2] Its reactivity, governed by the aldehyde functional group and the electron-rich dimethoxy-substituted benzene ring, allows for a diverse range of chemical transformations. These notes provide a detailed overview of the primary reaction mechanisms involving this compound, complete with experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and chemical synthesis.

Synthesis of this compound

This compound can be synthesized through several established routes, most commonly starting from vanillin or veratrole.

Protocol: Synthesis via Methylation of Vanillin

This is a classical and widely used method for preparing this compound.[1] The phenolic hydroxyl group of vanillin is methylated, typically using dimethyl sulfate in an alkaline medium.

Experimental Protocol (Adapted from Organic Syntheses) [3]

  • Principle: Williamson ether synthesis on the phenolic hydroxyl of vanillin using dimethyl sulfate as the methylating agent under basic conditions.

  • Materials & Reagents:

    • Vanillin (1.0 mole, 152 g)

    • 90% Potassium Hydroxide (1.5 moles, 92 g)

    • Dimethyl Sulfate (160 g)

    • Water

    • Ice

    • Mortar and Pestle

    • Three-necked round-bottomed flask, mechanical stirrer, reflux condenser, separatory funnels.

  • Procedure:

    • Melt 152 g (1 mole) of vanillin in a 1-L three-necked flask by warming on a steam bath.

    • Prepare a solution of 92 g (1.5 moles) of 90% potassium hydroxide in 150 cc of water.

    • With vigorous stirring, add the potassium hydroxide solution at a rate of 2-3 drops per second.

    • Twenty seconds after starting the base addition, begin the concurrent addition of 160 g of dimethyl sulfate.

    • After the addition is complete, continue stirring and allow the reaction mixture to cool.

    • Transfer the reaction mixture to a large beaker and let it cool overnight to crystallize.

    • Remove the hard, crystalline mass of this compound.

    • Grind the solid product in a mortar with 300 cc of ice water.

    • Filter the product with suction and dry in a vacuum desiccator.

  • Safety: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[3] Ammonia is a specific antidote for spills.[3]

Table 1: Comparison of this compound Synthesis Methods
Starting MaterialKey ReagentsTypical YieldReference
VanillinDimethyl Sulfate, NaOH or KOH82-95%[3]
ProtocatechualdehydeDimethylformamide, K₂CO₃, Dimethyl Sulfite~55% (crude)[4]
VanillinPotassium Dichromate, Lewis AcidsGood Control & Yield[5]

G

Figure 1. Experimental workflow for the synthesis of this compound via methylation of vanillin.

Key Reaction Mechanisms

This compound undergoes several characteristic reactions, including oxidation, reduction, and various carbon-carbon bond-forming condensations.

Oxidation to Veratric Acid

The aldehyde group of this compound is readily oxidized to a carboxylic acid, forming Veratric Acid, an odorless compound.[1] This can be achieved with various oxidizing agents, including hydrogen peroxide.[6][7]

G

Figure 2. Generalized reaction scheme for the oxidation of this compound to Veratric Acid.

Experimental Protocol: Oxidation using Hydrogen Peroxide [7]

  • Principle: Base-catalyzed oxidation of this compound using hydrogen peroxide as the oxidant.

  • Materials & Reagents:

    • This compound (60 g)

    • 30% Liquid Caustic Soda (NaOH solution, 50-90 mL)

    • 30% Hydrogen Peroxide (H₂O₂, 180 mL)

    • Water

    • Hydrochloric Acid (30%)

    • Reaction vessel (four-hole flask) with stirrer and temperature control.

  • Procedure:

    • In a 1000 mL flask, add 300-800 mL of water and 60 g of this compound. Heat to 40°C and stir until fully dissolved.

    • Add 50-90 mL of 30% liquid caustic soda and stir for 15 minutes.

    • At 40°C, begin the slow, dropwise addition of 180 mL of hydrogen peroxide over 3-5 hours, maintaining the temperature between 30-35°C.

    • After addition is complete, stir and heat the mixture to 55°C for 2 hours, then increase to 60°C for 3 hours.

    • Monitor the reaction (e.g., by TLC) until this compound content is below 0.5%.

    • Cool the reaction mixture to below 25°C.

    • Slowly acidify with 30% HCl to a pH of 2 to precipitate the product.

    • Filter the solid, wash the filter cake with water until the pH is 5-6, and dry at 80°C.

  • Expected Result: A white product of Veratric acid with a purity of >99%.[7]

Reduction to Veratryl Alcohol

The aldehyde can be selectively reduced to a primary alcohol, Veratryl Alcohol, using mild reducing agents like sodium borohydride (NaBH₄).[8][9][10]

G

Figure 3. Two-step mechanism for the reduction of this compound with a hydride source.

Experimental Protocol: Reduction using Sodium Borohydride [9]

  • Principle: Nucleophilic addition of a hydride ion from NaBH₄ to the carbonyl carbon of this compound, followed by protonation to yield the corresponding primary alcohol.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Sodium Borohydride (NaBH₄) (1.2-1.5 eq)

    • Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH

    • Deionized Water

    • Ethyl Acetate or Dichloromethane (for extraction)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve this compound (1.0 eq) in MeOH (approx. 10 volumes) in a round-bottom flask.

    • Cool the solution in an ice bath to 0°C.

    • Slowly add NaBH₄ (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding water at 0°C to decompose excess NaBH₄.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify further by recrystallization or column chromatography if necessary.

Carbon-Carbon Bond Forming Reactions

Since this compound lacks α-hydrogens, it undergoes the Cannizzaro reaction in the presence of a strong base.[11] This disproportionation reaction yields one molecule of Veratryl Alcohol (reduction product) and one molecule of Veratric Acid (oxidation product).[11]

A more synthetically useful variation is the Crossed Cannizzaro reaction , where this compound is reacted with formaldehyde.[12][13] Formaldehyde, being more reactive, is preferentially oxidized to formic acid (as a formate salt), while this compound is efficiently reduced to Veratryl Alcohol, leading to a much higher yield of the desired alcohol.[12][14][15]

G

Figure 4. Logical flow of the Crossed Cannizzaro reaction for selective reduction of this compound.

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid, to yield an α,β-unsaturated carboxylic acid (a cinnamic acid derivative).[16][17][18][19]

G

Figure 5. Key steps in the Perkin reaction involving this compound.

This compound readily undergoes Knoevenagel condensation with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst.[2][20][21][22] This reaction is a versatile method for forming new carbon-carbon double bonds.

Table 2: Summary of Key this compound Reactions

Reaction TypeKey ReagentsMajor Product(s)Key Feature
Oxidation H₂O₂, KMnO₄, AirVeratric AcidAldehyde to Carboxylic Acid
Reduction NaBH₄Veratryl AlcoholAldehyde to Primary Alcohol
Cannizzaro conc. NaOH or KOHVeratric Acid & Veratryl AlcoholDisproportionation (50% yield max)
Crossed Cannizzaro Formaldehyde, conc. NaOHVeratryl Alcohol, Sodium FormateHigh-yield reduction of this compound
Perkin Reaction Acetic Anhydride, NaOAc3,4-Dimethoxycinnamic acidForms α,β-unsaturated acid
Knoevenagel Active Methylene Cmpd, BaseSubstituted AlkeneC=C bond formation

Conclusion

This compound is a versatile building block whose reaction pathways are well-defined and highly useful in synthetic chemistry. The protocols and mechanisms outlined in these notes serve as a foundational guide for researchers. Understanding these transformations—from simple redox reactions to complex carbon-carbon bond-forming strategies—is essential for leveraging this compound's full potential in the synthesis of pharmaceuticals, agrochemicals, and other high-value fine chemicals.[2][5]

References

Quantitative Analysis of Veratraldehyde: A Comparative Overview of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a naturally occurring aromatic compound found in various plants and is widely used as a flavoring agent and fragrance ingredient in the food, cosmetic, and pharmaceutical industries.[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

Application Note

Reverse-phase HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is a robust and widely used method for the quantification of this compound in various matrices. This method is particularly well-suited for analyzing this compound in complex biological samples, such as plasma, due to its high sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS). The presented protocol is based on a validated UHPLC-MS/MS method for the determination of this compound in rat plasma.[1][2]

Experimental Protocol

1. Reagents and Materials

  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Cinnamaldehyde (Internal Standard, IS)

  • Rat plasma (or other relevant matrix)

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Standard Solutions: Serially dilute the stock solution with a mixture of water and acetonitrile (1:1 v/v) to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Solution: Prepare a 10 µg/mL stock solution of cinnamaldehyde in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the internal standard solution.

    • Add 300 µL of acetonitrile containing 0.2% formic acid to precipitate the proteins.[1][2]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

3. Instrumental Conditions (UHPLC-MS/MS)

  • Chromatographic System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm)[1][2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Isocratic or gradient elution depending on the complexity of the sample matrix. A typical starting point is a 4.5-minute run with a constant mobile phase composition.[1][2]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C[1][2]

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode[1][2]

  • MRM Transitions:

    • This compound: m/z 167.07 → 139.00[1][2]

    • Cinnamaldehyde (IS): m/z 133.00 → 55.00[1][2]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, making it suitable for the analysis of this compound in complex matrices such as essential oils and food products. For enhanced sensitivity and to improve chromatographic peak shape, derivatization of the aldehyde group with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often employed. This protocol outlines a general approach for the quantification of this compound using GC-MS with headspace solid-phase microextraction (SPME) and PFBHA derivatization.

Experimental Protocol

1. Reagents and Materials

  • This compound standard (≥99% purity)

  • Methanol or Hexane (GC grade)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (e.g., d6-Benzaldehyde)

  • Sodium chloride

  • Ultrapure water

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standards in the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Internal Standard (IS) Solution: Prepare a 10 µg/mL solution of d6-benzaldehyde in methanol.

  • Sample Preparation (Headspace SPME with Derivatization):

    • Place 1 g of the homogenized sample (or an appropriate volume of liquid sample) into a 20 mL headspace vial.

    • Add a known amount of the internal standard solution.

    • Add 5 mL of a saturated NaCl solution.

    • Add 100 µL of a 10 mg/mL PFBHA solution in water.

    • Seal the vial and incubate at 60 °C for 30 minutes with agitation to allow for derivatization and equilibration.

    • Expose a SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for a fixed time (e.g., 20 minutes) at 60 °C.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

3. Instrumental Conditions

  • Chromatographic System: Gas chromatograph with a mass selective detector (MSD)

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C (in splitless mode for SPME)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 180 °C at 10 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Characteristic Ions for this compound-PFBHA derivative: The specific ions will depend on the fragmentation pattern of the derivative. A common fragment for PFBHA derivatives is m/z 181. The molecular ion and other characteristic fragments of the this compound-PFBHA oxime should be determined by analyzing a standard.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard derivative against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the HPLC and GC-MS methods for this compound quantification.

Table 1: HPLC-MS/MS Method Performance

ParameterTypical ValueReference
Linearity (r²)≥ 0.9977[1][2]
Limit of Quantification (LOQ)3 - 10 ng/mL[1][2]
Precision (Intra-day)Within ±15%[1][2]
AccuracyWithin ±15%[1][2]

Table 2: GC-MS Method Performance (Estimated)

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)1.5 - 15 ng/mL
Precision (RSD)< 15%
Accuracy (Recovery)85 - 115%

Note: The GC-MS performance data are estimated based on typical values for aldehyde analysis using similar methods, as specific comprehensive validation data for this compound was not available in the searched literature.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile + Formic Acid) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Detect MS/MS Detection (ESI+, MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound Quantification by HPLC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Headspace Vial Add_IS_Deriv Add IS and PFBHA Derivatizing Agent Sample->Add_IS_Deriv Incubate Incubate and Agitate (60°C) Add_IS_Deriv->Incubate SPME Headspace SPME Incubate->SPME Desorb Thermal Desorption in GC Inlet SPME->Desorb Separate HP-5MS Column Separation Desorb->Separate Detect MS Detection (EI, SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound Quantification by GC-MS.

References

Veratraldehyde: A Versatile Precursor in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde), a naturally occurring aromatic aldehyde, is emerging as a significant building block in the development of new agrochemicals. Its inherent biological activity and versatile chemical nature make it an attractive starting material for the synthesis of a diverse range of fungicidal and insecticidal compounds. This application note explores the use of this compound in the synthesis of promising agrochemical candidates, providing detailed protocols for their preparation and evaluation.

Fungicidal Applications: Synthesis of this compound-Based Schiff Bases

Schiff bases derived from this compound have demonstrated notable antifungal properties. The imine or azomethine group (-C=N-) in these compounds is crucial for their biological activity. The synthesis typically involves the condensation of this compound with a primary amine.

Experimental Protocol: Synthesis of a this compound-Derived Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and an exemplary primary amine.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Beaker

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a clean, dry beaker, dissolve this compound (1.0 eq) in a minimal amount of ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve the substituted aniline (1.0 eq) in ethanol.

  • Slowly add the aniline solution to the this compound solution while stirring continuously.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Transfer the mixture to a round-bottom flask, attach a reflux condenser, and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain pure Schiff base crystals.

  • Dry the purified crystals in a desiccator.

  • Characterize the final product using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antifungal Activity of this compound and its Derivatives

This compound itself exhibits antifungal activity. Studies have shown that it can inhibit the growth of various fungal species. The derivatization into Schiff bases can enhance this activity.

CompoundFungal SpeciesActivityReference
This compoundAspergillus fumigatusMIC: 3.0-5.0 mM[1]
This compoundCandida albicansMIC: 29-37 µg/mL (for dimethoxy derivatives)[2]
This compoundVarious fungiInhibits fungal cell growth and reproduction[3][4]
This compound Schiff BasesCandida and dermatophytesAntibacterial activity[3]

MIC: Minimum Inhibitory Concentration

Mode of Action of this compound-Based Fungicides

The precise mode of action of this compound and its derivatives as fungicides is an area of ongoing research. However, it is believed that these compounds may disrupt the fungal cell's antioxidation systems.[5] Natural phenolic compounds can act as redox cyclers, leading to the destabilization of cellular redox homeostasis, which is critical for fungal survival.[5] This disruption of the antioxidant defense mechanism can make the fungus more susceptible to oxidative stress, ultimately leading to cell death.[5]

Insecticidal Applications: From Repellency to Synthesis of Thiosemicarbazones

This compound has been investigated for its insect-repellent properties and as a scaffold for the synthesis of more potent insecticides, such as thiosemicarbazones.

Direct Application as an Insect Repellent

This compound has demonstrated significant repellent activity against various insects, including mosquitoes and ticks.

Repellent Activity of this compound

Insect SpeciesConcentrationRepellency (%)Complete Protection Time (CPT)
Aedes albopictus10%≥96% for 6h5.3 h
Culex pipiens pallens10%100% for 6hComparable to 20% DEET

Data from a study on the repellency of this compound against mosquito females and tick nymphs.

Synthesis of this compound-Derived Thiosemicarbazones

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including insecticidal effects. The synthesis involves the reaction of this compound with a thiosemicarbazide.

Experimental Protocol: Synthesis of a this compound-Derived Thiosemicarbazone

This protocol outlines the general procedure for the synthesis of a thiosemicarbazone from this compound.

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide or substituted thiosemicarbazide (1.0 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Beaker

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in warm ethanol in a beaker.

  • In a separate beaker, dissolve the thiosemicarbazide (1.0 eq) in ethanol.

  • Add the thiosemicarbazide solution to the this compound solution with constant stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Transfer the reaction mixture to a round-bottom flask and reflux for 3-5 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the thiosemicarbazone product to crystallize.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain pure crystals.

  • Dry the purified thiosemicarbazone and characterize it by determining its melting point and using spectroscopic methods (IR, NMR).

Insecticidal and Larvicidal Activity of Thiosemicarbazone Derivatives

While specific data for this compound-derived thiosemicarbazones is an active area of research, related aromatic thiosemicarbazones have shown significant larvicidal activity against mosquito species like Aedes aegypti and Aedes albopictus.[6] The LC50 values of some synthesized cyano-benzylidene and bisbenzylidene derivatives against Aphis nerii have been reported in the range of 0.0141 to 3.4351 ppm.[7]

Visualizing Synthetic Pathways and Logical Relationships

Synthesis of this compound-derived Schiff Base

G This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture PrimaryAmine Primary Amine (e.g., Substituted Aniline) PrimaryAmine->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture AceticAcid Glacial Acetic Acid (Catalyst) AceticAcid->ReactionMixture Reflux Reflux (2-4h) ReactionMixture->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization SchiffBase Pure Schiff Base Product Recrystallization->SchiffBase

Caption: Synthetic workflow for a this compound-derived Schiff base.

Synthesis of this compound-derived Thiosemicarbazone

G This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture AceticAcid Glacial Acetic Acid (Catalyst) AceticAcid->ReactionMixture Reflux Reflux (3-5h) ReactionMixture->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Thiosemicarbazone Pure Thiosemicarbazone Product Recrystallization->Thiosemicarbazone

Caption: Synthetic workflow for a this compound-derived thiosemicarbazone.

This compound serves as a readily available and versatile platform for the synthesis of novel agrochemicals. Its derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated promising fungicidal and insecticidal activities. The straightforward synthetic routes and the potential for structural modification to optimize biological efficacy make this compound an important molecule for future agrochemical research and development. Further investigation into the precise modes of action and structure-activity relationships of these derivatives will be crucial in designing next-generation, effective, and environmentally benign crop protection agents.

References

Detailed protocol for the methylation of vanillin to produce Veratraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of Veratraldehyde via Methylation of Vanillin

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound (3,4-dimethoxybenzaldehyde) is a valuable organic compound widely utilized as a flavorant, odorant, and a critical intermediate in the synthesis of pharmaceuticals.[1][2] A common and efficient method for its preparation is the methylation of vanillin, a readily available starting material. This process, a classic example of the Williamson ether synthesis, involves the O-methylation of the phenolic hydroxyl group of vanillin.[3][4] This application note provides a detailed, step-by-step protocol for the synthesis of this compound from vanillin using dimethyl sulfate as the methylating agent under alkaline conditions. The protocol includes quantitative data, safety precautions, and a graphical representation of the workflow.

Reaction and Data Summary

The synthesis proceeds by the deprotonation of the phenolic hydroxyl group on vanillin by sodium hydroxide to form a sodium phenoxide intermediate. This nucleophilic intermediate then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction, yielding this compound.[4][5]

Overall Reaction:

C₈H₈O₃ (Vanillin) + (CH₃)₂SO₄ (Dimethyl Sulfate) + 2 NaOH → C₉H₁₀O₃ (this compound) + Na(CH₃)SO₄ + Na⁺ + H₂O

Quantitative Data and Physical Properties

The following table summarizes key data for the reactants and the product, along with typical reaction outcomes.

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Typical Yield (%)
Vanillin152.1581–82285N/A
Dimethyl Sulfate126.13-32188 (decomposes)N/A
This compound (Crude)166.1743–44.528182–95[6]
This compound (Purified)166.1746153 @ 8 mmHg[6]>95 (post-purification)

Visualized Reaction Pathway and Workflow

To clarify the chemical transformation and the experimental procedure, the following diagrams have been generated.

reaction_pathway vanillin Vanillin reagent1 + NaOH (Deprotonation) phenoxide Sodium Vanillinate (phenoxide intermediate) reagent2 + Dimethyl Sulfate (SN2 Methylation) This compound This compound reagent1->phenoxide reagent2->this compound

Caption: Chemical pathway for the methylation of vanillin.

experimental_workflow start Start: Reagents prep Dissolve Vanillin in hot water and add NaOH solution start->prep react Heat mixture and alternately add Dimethyl Sulfate & NaOH solution prep->react workup Cool reaction, then extract product with diethyl ether (3x) react->workup dry Combine organic layers and dry with anhydrous MgSO₄ workup->dry isolate Filter desiccant and evaporate solvent to yield crude this compound dry->isolate purify Purify by vacuum distillation (Optional) isolate->purify end Final Product: Pure this compound purify->end

Caption: Step-by-step experimental workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[6]

Materials and Equipment:

  • Vanillin (good grade, m.p. 81–82°C)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Litmus paper

  • 3 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Steam bath or heating mantle

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions:

  • Critical: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[6][7] All operations involving dimethyl sulfate must be performed in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber or laminate film).

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is extremely flammable. Ensure no ignition sources are present during extraction.

Procedure:

  • Preparation of Solutions:

    • Prepare a sodium hydroxide solution by dissolving 150 g of NaOH in approximately 250 mL of water and then diluting the solution to a final volume of 750 mL.

    • In the 3 L three-necked flask, combine 182 g (1.2 moles) of vanillin with 450 mL of water. Heat the mixture on a steam bath until the vanillin dissolves.

  • Reaction Setup:

    • To the hot vanillin solution, add 360 mL of the prepared NaOH solution, which has been pre-heated to about 100°C.[6] The reactants are mixed while hot to prevent the precipitation of the sodium salt of vanillin.[6]

    • Equip the flask with a mechanical stirrer, reflux condenser, and a 250 mL separatory funnel.

  • Methylation Reaction:

    • Continue heating the mixture on the steam bath with vigorous stirring.

    • Begin the addition of 189 g (142 mL) of dimethyl sulfate through the separatory funnel. Add it at a rate that causes gentle boiling. This addition should take about one hour.[6]

    • After the initial addition, add an additional 39 g portion of dimethyl sulfate. The reaction mixture should test acidic to litmus paper after this addition.[6] To obtain a good yield, it is important that the mixture becomes acidic at several points during the addition of the methylating agent.[6]

    • After ten minutes of heating, render the mixture slightly alkaline by adding about 60 mL of the NaOH solution.

    • Repeat the alternate addition of 39 g portions of dimethyl sulfate followed by the addition of NaOH solution until a total of 345 g (2.7 moles) of dimethyl sulfate has been added.

    • After the final addition of dimethyl sulfate, make the reaction mixture strongly alkaline with an additional 150 mL of the NaOH solution and heat for another 20 minutes.

  • Work-up and Isolation:

    • Rapidly cool the reaction mixture to 25°C while continuing to stir. If the this compound solidifies, it should be gently re-melted before extraction.[6]

    • Transfer the mixture to a large separatory funnel and extract the product with three 300 mL portions of diethyl ether.

    • Combine the ether extracts and dry them over anhydrous magnesium sulfate.

    • Filter to remove the drying agent, and remove the diethyl ether using a rotary evaporator. The remaining product is a slightly yellow oil that should solidify upon standing.[6]

    • The typical yield of crude this compound is 164–173 g (82–87%).[6] The melting point should be in the range of 43–44.5°C.

  • Purification (Optional):

    • For higher purity, the crude product can be purified by distillation under reduced pressure.

    • Collect the fraction boiling at approximately 153°C/8 mmHg.[6]

    • The purified this compound will be a colorless solid with a melting point of 46°C.[6] Store the final product in a tightly sealed container as it is susceptible to air oxidation.[6]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Veratraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude veratraldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route used for its preparation.

  • From Vanillin Methylation: The most common impurities are unreacted vanillin and the oxidation product, veratric acid.[1][2][3] Over-methylation can also sometimes lead to other byproducts.

  • From Catechol: Impurities may include unreacted catechol, guaiacol (a mono-methylated intermediate), and veratrole.[4][5]

  • General Impurities: Veratric acid is a common impurity that forms upon exposure of this compound to air and light.[1][6] Residual solvents from the reaction or initial extraction steps may also be present.

Q2: What are the primary methods for purifying crude this compound?

A2: The three primary methods for the purification of crude this compound are:

  • Recrystallization

  • Vacuum Distillation

  • Column Chromatography

The choice of method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the purification.[7][8] High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of purity.[9][10][11]

Purification Technique Troubleshooting Guides

Recrystallization

Recrystallization is a common technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.[12][13][14]

Troubleshooting Guide: Recrystallization

Problem Possible Cause Solution
This compound does not dissolve in the hot solvent. The solvent is not suitable; the polarity may be incorrect.Select a different solvent or solvent system. This compound is soluble in hot water, ethanol, and ether.[1][6] Consider mixed solvent systems like ethanol/water or hexane/ethyl acetate.[15]
Oiling out occurs (product separates as a liquid instead of crystals). The boiling point of the solvent is higher than the melting point of this compound (40-43°C). The solution is cooling too rapidly. The solution is supersaturated with impurities.Choose a lower-boiling point solvent. Allow the solution to cool more slowly. Perform a preliminary purification step (e.g., washing) to remove some impurities before recrystallization.
No crystals form upon cooling. The solution is not saturated (too much solvent was added). The solution has become supersaturated without nucleating.Boil off some of the solvent to concentrate the solution and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low recovery of pure this compound. Too much solvent was used, leading to significant loss of product in the mother liquor. The crude material contained a large percentage of impurities. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the crude this compound.[12] Consider a different purification method if the impurity load is very high. Ensure the solution has cooled completely (an ice bath can be used) before filtration.
The purified crystals are still colored or have a low melting point. Impurities are co-crystallizing with the product. The cooling process was too rapid, trapping impurities in the crystal lattice.Perform a second recrystallization. Allow the solution to cool more slowly to promote the formation of purer crystals. Consider treating the hot solution with activated charcoal to remove colored impurities before filtration.[13]

Experimental Protocol: Recrystallization of this compound from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data: Recrystallization

Parameter Value Reference
Purity after Recrystallization>98%[16]
Melting Point of Pure this compound40-43 °C[17]
Vacuum Distillation

Vacuum distillation is used to purify compounds that have high boiling points or are sensitive to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered.[18][19]

Troubleshooting Guide: Vacuum Distillation

Problem Possible Cause Solution
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring. The heating rate is too high.Add boiling chips or use a magnetic stirrer. Heat the distillation flask slowly and evenly.
The desired compound is not distilling over. The vacuum is not low enough. The heating temperature is too low.Check the vacuum system for leaks. Ensure the vacuum pump is functioning correctly. Gradually increase the temperature of the heating mantle.
Product solidifies in the condenser. The cooling water is too cold.Stop the flow of cooling water or use warmer water to allow the distilled product to flow into the receiving flask.
Poor separation of components. The distillation rate is too fast. The distillation column is not efficient enough.Reduce the heating rate to allow for better equilibration between the liquid and vapor phases. Use a fractionating column for mixtures with close boiling points.
The product is dark in color. Thermal decomposition of the product or impurities.Ensure the vacuum is sufficiently low to keep the distillation temperature as low as possible.

Experimental Protocol: Vacuum Distillation of this compound

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased and sealed to maintain a good vacuum. Use a magnetic stirrer and a heating mantle.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Applying Vacuum: Gradually apply the vacuum to the system. A pressure of around 8 mmHg is a good starting point.[20]

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the different fractions as they distill. The main fraction of this compound should be collected at approximately 153°C and 8 mmHg.[20]

  • Completion: Once the desired fraction has been collected, remove the heat and allow the system to cool before slowly releasing the vacuum.

Quantitative Data: Vacuum Distillation

Parameter Value Reference
Boiling Point281 °C (atmospheric pressure)[17]
Boiling Point (Vacuum)153 °C at 8 mmHg[20]
Purity after Distillation>99%[1]
Yield82-87% (from a specific synthesis)[20]
Column Chromatography

Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption onto a solid stationary phase while being carried by a liquid mobile phase.[21][22][23]

Troubleshooting Guide: Column Chromatography

Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system (mobile phase) is not optimal.Experiment with different solvent systems of varying polarities. For this compound, a mixture of hexane and ethyl acetate is a good starting point.[24] Adjust the ratio to achieve a good separation of the desired compound from its impurities.
Cracking or channeling of the stationary phase. The column was not packed properly. The solvent level dropped below the top of the stationary phase.Pack the column carefully to ensure a uniform bed. Maintain a constant head of solvent above the stationary phase at all times.
Slow elution of the compound. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Broad or tailing bands. The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase.Use a larger column or a smaller amount of crude material. Add a small amount of a more polar solvent to the mobile phase. For aldehydes that may be sensitive to acidic silica gel, consider using alumina as the stationary phase or adding a small amount of triethylamine to the eluent.[24]
Co-elution of impurities with the product. The polarity difference between the product and the impurity is too small for the chosen conditions.Optimize the mobile phase composition for better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocol: Column Chromatography of this compound

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the this compound an Rf value of approximately 0.25-0.35 and show good separation from impurities.[21]

  • Column Packing: Pack a glass column with silica gel (or alumina) using the chosen eluent (wet packing method is often preferred).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.[22]

  • Fraction Pooling: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data: Column Chromatography

Parameter Description
Stationary Phase Silica gel is most common. Alumina can be used for acid-sensitive compounds.[21][24]
Mobile Phase A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The ratio is optimized based on TLC analysis.[24]
Purity after Chromatography Can achieve >99% purity depending on the separation efficiency.

Visualization of Purification Workflows

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography TLC TLC Analysis Recrystallization->TLC Distillation->TLC Chromatography->TLC TLC->Recrystallization If impure TLC->Chromatography If impure Pure Pure this compound TLC->Pure If pure HPLC HPLC Analysis Pure->HPLC Final Purity Check

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic Start Purification Attempt CheckPurity Check Purity (TLC/Melting Point) Start->CheckPurity Pure Pure Product Obtained CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No IdentifyProblem Identify the Problem Impure->IdentifyProblem RecrystallizationIssue Recrystallization Issue? IdentifyProblem->RecrystallizationIssue Used Recrystallization DistillationIssue Distillation Issue? IdentifyProblem->DistillationIssue Used Distillation ChromatographyIssue Chromatography Issue? IdentifyProblem->ChromatographyIssue Used Chromatography SolveRecrystallization Consult Recrystallization Troubleshooting Guide RecrystallizationIssue->SolveRecrystallization SolveDistillation Consult Distillation Troubleshooting Guide DistillationIssue->SolveDistillation SolveChromatography Consult Chromatography Troubleshooting Guide ChromatographyIssue->SolveChromatography RepeatPurification Repeat Purification SolveRecrystallization->RepeatPurification SolveDistillation->RepeatPurification SolveChromatography->RepeatPurification RepeatPurification->Start

Caption: Logical workflow for troubleshooting this compound purification.

References

Identifying common impurities in synthetic Veratraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common impurities in synthetic veratraldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial synthesis routes for this compound are:

  • Methylation of Vanillin: This is a widely used method where vanillin is methylated using reagents like dimethyl sulfate or methyl iodide under basic conditions.[1][2][3]

  • Synthesis from Catechol: This two-step process involves the methylation of catechol to form veratrole, which is then formylated to produce this compound.[4]

  • Oxidation of Veratryl Alcohol: this compound can be synthesized by the oxidation of veratryl alcohol.[5][6]

  • Formylation of Veratrole: This method involves the direct formylation of veratrole, often using the Vilsmeier-Haack reaction.[7][8]

Q2: What are the potential impurities I should be aware of for each synthetic route?

A2: The potential impurities are directly related to the starting materials, intermediates, and reaction conditions of each synthetic pathway. A summary of common impurities is provided in the table below.

Q3: How can I detect and quantify impurities in my this compound sample?

A3: The most common analytical methods for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[9][10][11][12] These techniques allow for the separation and identification of structurally similar compounds.

Q4: Are there established purity specifications for this compound used in pharmaceutical applications?

A4: While a specific monograph for this compound with detailed impurity limits in the United States Pharmacopeia (USP) was not found during the search, general guidelines for impurities in drug substances and products are provided by regulatory bodies.[13] It is crucial to control impurities that may have significant biological activity.[13] For pharmaceutical use, this compound with a purity of 99% or higher is often required.

Troubleshooting Guide: Identifying Common Impurities

This guide will help you troubleshoot common impurity issues encountered during the synthesis and analysis of this compound.

Problem: Unexpected peaks in the chromatogram of my synthetic this compound.

Solution: Unexpected peaks in your GC-MS or HPLC chromatogram likely correspond to impurities. The identity of these impurities will depend on the synthetic route used. Use the following table and workflow to identify the potential contaminants.

Table 1: Common Impurities in Synthetic this compound by Route of Synthesis

Synthetic RouteStarting Material(s)Potential ImpuritiesRationale for Presence
Methylation of VanillinVanillinUnreacted Vanillin, IsovanillinIncomplete methylation of the hydroxyl group of vanillin.[7][14] Isomerization can occur under certain reaction conditions.
Synthesis from CatecholCatechol, VeratroleUnreacted Catechol, GuaiacolIncomplete methylation of catechol results in the mono-methylated intermediate, guaiacol, and residual starting material.[15][16][17]
Oxidation of Veratryl AlcoholVeratryl AlcoholUnreacted Veratryl Alcohol, Veratric Acid, VeratroleIncomplete oxidation of the alcohol to the aldehyde.[1][5] Over-oxidation of the aldehyde to the carboxylic acid.[1] Decarbonylation of this compound under prolonged reaction times.[5][18]
Formylation of VeratroleVeratroleUnreacted Veratrole, Isomeric AldehydesIncomplete formylation reaction.[7] Potential for formylation at other positions on the aromatic ring, though para-substitution is favored.[19][20]

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying impurities in your synthetic this compound.

Impurity Identification Workflow Impurity Identification Workflow start Start: Unexpected Peak in Chromatogram route Identify Synthetic Route start->route vanillin Methylation of Vanillin route->vanillin Vanillin catechol Synthesis from Catechol route->catechol Catechol alcohol Oxidation of Veratryl Alcohol route->alcohol Veratryl Alcohol veratrole Formylation of Veratrole route->veratrole Veratrole impurities_vanillin Potential Impurities: - Vanillin - Isovanillin vanillin->impurities_vanillin impurities_catechol Potential Impurities: - Catechol - Guaiacol catechol->impurities_catechol impurities_alcohol Potential Impurities: - Veratryl Alcohol - Veratric Acid - Veratrole alcohol->impurities_alcohol impurities_veratrole Potential Impurities: - Veratrole - Isomeric Aldehydes veratrole->impurities_veratrole analysis Perform GC-MS and/or HPLC Analysis with Reference Standards impurities_vanillin->analysis impurities_catechol->analysis impurities_alcohol->analysis impurities_veratrole->analysis confirm Confirm Impurity Identity and Quantify analysis->confirm

Caption: Workflow for identifying impurities in synthetic this compound.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Potential Impurities

This method is suitable for the separation and identification of volatile impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

Reagents:

  • Helium (carrier gas)

  • This compound sample

  • Reference standards for potential impurities (e.g., vanillin, guaiacol, veratryl alcohol, veratric acid, veratrole)

  • Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthetic this compound in the chosen solvent. Prepare separate 1 mg/mL solutions of the reference standards.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas Flow: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis: Inject the this compound sample and each reference standard separately.

  • Data Interpretation: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standards to identify the impurities. Quantify the impurities by comparing their peak areas to the peak area of the this compound standard (assuming similar response factors for a semi-quantitative analysis) or by creating a calibration curve with the impurity standards for accurate quantification.

Protocol 2: HPLC Analysis of this compound and Potential Impurities

This method is suitable for the analysis of less volatile impurities and for the quantification of this compound and related phenolic compounds.[11][21][22]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid (or phosphoric acid).

  • Mobile Phase B: Acetonitrile or Methanol.

  • This compound sample.

  • Reference standards for potential impurities.

  • Solvent for sample dilution (e.g., a mixture of Mobile Phase A and B).

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the synthetic this compound in the dilution solvent. Prepare separate 0.1 mg/mL solutions of the reference standards.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Gradient Elution:

      • 0-2 min: 90% A, 10% B

      • 2-15 min: Linear gradient to 50% A, 50% B

      • 15-20 min: Hold at 50% A, 50% B

      • 20-22 min: Linear gradient back to 90% A, 10% B

      • 22-25 min: Hold at 90% A, 10% B (equilibration)

  • Analysis: Inject the this compound sample and each reference standard separately.

  • Data Interpretation: Compare the retention times of the peaks in the sample chromatogram with those of the reference standards to identify the impurities. Quantify the impurities by creating a calibration curve for each identified impurity using the respective reference standards.

Synthetic Pathway Diagrams

The following diagrams illustrate the common synthetic pathways for this compound and highlight where potential impurities may arise.

Vanillin_Methylation Synthesis from Vanillin vanillin Vanillin reagents Dimethyl Sulfate / Base vanillin->reagents impurity_vanillin Impurity: Unreacted Vanillin vanillin->impurity_vanillin This compound This compound reagents->this compound impurity_vanillin->this compound Incomplete Reaction

Caption: Methylation of vanillin to this compound.

Catechol_Synthesis Synthesis from Catechol catechol Catechol methylation Methylation catechol->methylation impurity_catechol Impurity: Catechol catechol->impurity_catechol guaiacol Guaiacol (Intermediate) methylation->guaiacol veratrole Veratrole methylation->veratrole guaiacol->methylation Further Methylation impurity_guaiacol Impurity: Guaiacol guaiacol->impurity_guaiacol formylation Formylation veratrole->formylation This compound This compound formylation->this compound impurity_catechol->veratrole Incomplete Methylation impurity_guaiacol->veratrole Incomplete Methylation

Caption: Synthesis of this compound from catechol.

Veratryl_Alcohol_Oxidation Synthesis from Veratryl Alcohol veratryl_alcohol Veratryl Alcohol oxidation Oxidation veratryl_alcohol->oxidation impurity_alcohol Impurity: Veratryl Alcohol veratryl_alcohol->impurity_alcohol This compound This compound oxidation->this compound veratric_acid Veratric Acid oxidation->veratric_acid This compound->oxidation Over-oxidation impurity_alcohol->this compound Incomplete Reaction

Caption: Oxidation of veratryl alcohol to this compound.

References

Technical Support Center: Managing Veratraldehyde Stability

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preventing the Oxidation of Veratraldehyde to Veratric Acid

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the unwanted oxidation of this compound to veratric acid. Aldehyde stability is critical for ensuring experimental reproducibility, product purity, and the success of synthetic pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Q1: I've observed a white crystalline powder forming in my this compound sample. What is it and what caused it?

A: The white crystalline solid is likely veratric acid, the oxidation product of this compound. This compound is an aromatic aldehyde and is susceptible to autoxidation, especially upon exposure to air (oxygen).[1][2][3][4] This process can be accelerated by several factors, including light, the presence of transition metal salt impurities, and elevated temperatures.[1] The reaction proceeds through a peroxo acid intermediate before forming the final, odorless veratric acid.[1][5][6]

Q2: My experiment requires high-purity this compound. How can I test my current stock for veratric acid contamination?

A: The most reliable methods for detecting and quantifying veratric acid in a this compound sample are chromatographic techniques. A simple, sensitive, and rapid Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method can be developed for the simultaneous determination of both this compound and veratric acid.[7][8][9][10] High-Performance Liquid Chromatography (HPLC) with a UV detector is also a very effective and common method.[11]

Q3: If my this compound is contaminated with veratric acid, can it be purified?

A: Yes, purification is possible depending on the extent of degradation. For this compound of reasonable purity, distillation under reduced pressure is an effective method to remove the less volatile veratric acid.[3] Recrystallization from a suitable solvent system can also be employed to isolate pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that trigger the oxidation of this compound?

A: The oxidation of this compound is primarily an autoxidation process initiated by:

  • Atmospheric Oxygen: The main reactant in the oxidation process.[1][3]

  • Light: Acts as a catalyst, activating and accelerating the autoxidation reactions.[1]

  • Heat: Increases the rate of chemical reactions, including oxidation.[12][13][14]

  • Transition Metal Salts: Can act as catalysts for the oxidation process.[1]

  • Strong Oxidizing Agents: These substances are inherently incompatible and will readily oxidize this compound.[1][2][5][6]

Q2: What are the ideal storage and handling conditions to maintain the stability of this compound?

A: To minimize oxidation, adhere to the following storage and handling protocols.

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[2][12][13] Refrigeration (2-8°C) is often recommended.[1][6]Reduces the rate of the oxidation reaction.
Atmosphere Store in a tightly sealed container.[2][12][14][15] For long-term storage or high-purity samples, store under an inert atmosphere (e.g., Argon).[2]Minimizes contact with atmospheric oxygen.
Light Keep in a light-resistant or amber container.[1][15]Prevents light from catalyzing autoxidation.[1]
Ventilation Store in a well-ventilated area.[2][12][13][14][16]Ensures a safe storage environment and dissipates any potential vapors.

Q3: Are there any chemical stabilizers that can be added to prevent oxidation?

A: While specific data on stabilizing this compound is limited in the provided results, general principles for aldehyde stabilization can be applied. The addition of antioxidants or radical scavengers can inhibit the autoxidation chain reaction.[17] Classes of stabilizers used for other aldehydes include hindered phenols (like BHT), hydroquinone, or certain aminic compounds.[17][18] However, any additive must be tested to ensure it does not interfere with downstream applications. The choice of stabilizer is highly dependent on the experimental context.

Q4: What substances are incompatible with this compound and should be avoided?

A: To prevent hazardous reactions and degradation, this compound should not be stored with or exposed to the substances listed below.

Table 2: Substances Incompatible with this compound
Substance ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesWill readily and exothermically oxidize the aldehyde group.[1][2][5][6]
Strong Bases Sodium Hydroxide, Potassium HydroxideCan catalyze aldol condensation or Cannizzaro reactions.[1][2][5][6][17]
Strong Reducing Agents Hydrides, Alkali MetalsCan reduce the aldehyde group.[1]
Azo, Diazo Compounds Azobisisobutyronitrile (AIBN)Can generate flammable and/or toxic gases upon combination.[1][5][6]

Visualizations

cluster_triggers Triggers This compound This compound (C9H10O3) Intermediate Peroxo Acid Intermediate This compound->Intermediate Autoxidation Veratric_Acid Veratric Acid (C9H10O4) (Odorless Solid) Intermediate->Veratric_Acid O2 Air (O2) O2->this compound Light Light (UV) Light->this compound Metals Metal Ions Metals->this compound

Caption: The oxidation pathway of this compound to veratric acid, initiated by common triggers.

Start Observe Issue (e.g., precipitate, color change) Check_Purity Confirm presence of Veratric Acid via HPLC or UPLC-MS/MS? Start->Check_Purity High_Contamination Is contamination level acceptable for use? Check_Purity->High_Contamination Yes Use Proceed with Experiment Check_Purity->Use No (Pure) Purify Purify Sample (e.g., Distillation) High_Contamination->Purify No High_Contamination->Use Yes Purify->Use Discard Discard and use fresh, pure stock Purify->Discard Purification Unsuccessful

Caption: A decision tree for troubleshooting suspected this compound degradation.

Experimental Protocols

Protocol 1: Standard Storage and Handling

This protocol is designed to minimize oxidation during routine laboratory use.

  • Receiving: Upon receipt, inspect the container for a tight seal. Note the date of receipt on the label.

  • Storage Location: Immediately transfer the container to a designated cool, dry, and dark storage area, such as a refrigerator (2-8°C), away from strong oxidizing agents and bases.[1][2][6]

  • Dispensing:

    • Allow the container to warm to room temperature before opening to prevent moisture condensation on the solid.

    • Conduct all dispensing in a well-ventilated fume hood.[13][19]

    • Use clean, dry spatulas and glassware to avoid introducing contaminants.

    • Weigh out only the amount of material needed for the immediate experiment.

  • Resealing: After dispensing, securely tighten the container cap. For extra protection, wrap the cap threads with paraffin film to ensure an airtight seal.

  • Return to Storage: Promptly return the sealed container to its designated cool and dark storage location.

Protocol 2: Purity Assessment by HPLC (Conceptual Method)

This protocol outlines a general method for detecting veratric acid contamination. Instrument parameters must be optimized for your specific system.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a separate stock solution of pure veratric acid standard in the same solvent.

    • Create a series of calibration standards containing known concentrations of both compounds.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample to be tested.

    • Dissolve it in the chosen solvent to a known concentration that falls within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.0 mm, 1.9 µm).[8][9]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.[8][9]

    • Detector: UV detector at a wavelength suitable for both compounds (e.g., 254 nm or 280 nm) or a mass spectrometer.

  • Analysis:

    • Inject the prepared standards and the sample.

    • Identify the peaks for this compound and veratric acid based on the retention times of the pure standards.

    • Quantify the amount of veratric acid in the sample by comparing its peak area to the calibration curve.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep_Standards Prepare Calibration Standards HPLC Inject into HPLC-UV or UPLC-MS Prep_Standards->HPLC Prep_Sample Dissolve & Filter Test Sample Prep_Sample->HPLC Identify Identify Peaks by Retention Time HPLC->Identify Quantify Quantify Peaks using Calibration Curve Identify->Quantify Result Determine Purity / % Veratric Acid Quantify->Result

References

Improving reaction conditions for the synthesis of Veratraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of veratraldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in this compound Synthesis via Methylation of Vanillin

Q1: My this compound yield from the methylation of vanillin is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the methylation of vanillin are a common issue. Several factors can contribute to this problem. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of Vanillin: The phenolic hydroxyl group of vanillin must be deprotonated to form the phenoxide ion for efficient methylation. Ensure you are using a sufficient excess of a strong base (e.g., NaOH, KOH). The reaction is typically performed under mildly alkaline conditions.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature is critical. For methylation with dimethyl sulfate, maintaining a temperature between 60-80°C is often recommended.[3] Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions.

  • Improper pH Control: Throughout the addition of the methylating agent (e.g., dimethyl sulfate), the pH of the reaction mixture should be carefully monitored and maintained within the optimal range. For some procedures, a pH of 7-9 is specified.[3] A drop in pH can slow down or halt the reaction.

  • Insufficient Methylating Agent: While a slight excess of the methylating agent is often used, a large excess can lead to unwanted side reactions. Conversely, an insufficient amount will result in incomplete conversion of vanillin.

  • Purity of Starting Materials: Ensure that the vanillin used is of high purity. Impurities can interfere with the reaction.[4]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low this compound Yield check_base Verify Base Stoichiometry (e.g., NaOH, KOH) start->check_base check_temp Monitor and Control Reaction Temperature (e.g., 60-80°C) check_base->check_temp check_ph Ensure Proper pH Control During Reagent Addition (e.g., pH 7-9) check_temp->check_ph check_reagent Confirm Stoichiometry of Methylating Agent check_ph->check_reagent check_purity Assess Purity of Starting Vanillin check_reagent->check_purity optimize Optimize Reaction Conditions check_purity->optimize

Caption: Troubleshooting decision tree for low this compound yield.

Issue 2: Presence of Impurities in the Final Product

Q2: After my synthesis, I observe significant impurities along with this compound. What are the likely side products and how can I minimize their formation?

A2: The formation of impurities is a common challenge. The primary impurity is often unreacted vanillin. Other side products can arise from side reactions of the methylating agent or the product itself.

  • Unreacted Vanillin: This is the most common impurity and is often due to incomplete methylation. To address this, refer to the troubleshooting steps for low yield, particularly ensuring adequate base, optimal temperature, and sufficient methylating agent.

  • Veratric Acid: this compound can be oxidized to veratric acid, especially if exposed to air for extended periods at elevated temperatures.[1] To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid unnecessarily long reaction times.

  • Side Reactions of Dimethyl Sulfate: Dimethyl sulfate is a potent methylating agent but can also react with water, especially at higher temperatures and non-optimal pH, to form methanol and sulfuric acid. This can lower the effective concentration of the methylating agent and alter the pH.

Purification Strategies:

  • Recrystallization: this compound can be purified by recrystallization from solvents like diethyl ether, petroleum ether, or toluene.

  • Distillation: Vacuum distillation can be an effective method for purifying this compound.[4]

Comparative Table of Purification Methods

Purification MethodAdvantagesDisadvantages
Recrystallization Good for removing small amounts of impurities, relatively simple setup.Can result in product loss in the mother liquor.
Vacuum Distillation Effective for separating compounds with different boiling points, can yield high purity product.[4]Requires specialized glassware, potential for thermal degradation if not controlled properly.

Issue 3: Exploring Alternative Synthetic Routes

Q3: The methylation of vanillin is not working well for my application. What are some alternative, reliable methods for synthesizing this compound?

A3: Several alternative synthetic routes to this compound exist, which may be more suitable depending on your starting materials and experimental capabilities.

  • Oxidation of Veratryl Alcohol: This is a common alternative. Veratryl alcohol can be selectively oxidized to this compound using various methods, including catalytic oxidation. For instance, ruthenium-based heterogeneous catalysts have been shown to be effective.[5] Enzymatic methods using oxidases are also an option.[6]

  • Formylation of Veratrole: Veratrole (1,2-dimethoxybenzene) can be formylated to produce this compound. The Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid with a Lewis acid catalyst, is a classic method for this transformation.[7][8][9]

  • Synthesis from Catechol: A two-step process starting from catechol is also a viable route. First, catechol is methylated to form veratrole, which is then formylated to yield this compound.[10][11] This can be a cost-effective approach.

General Synthesis Pathways

synthesis_pathways cluster_vanillin Methylation Route cluster_alcohol Oxidation Route cluster_veratrole Formylation Route vanillin Vanillin veratraldehyde1 This compound vanillin->veratraldehyde1 Methylation (e.g., (CH₃)₂SO₄, NaOH) veratryl_alcohol Veratryl Alcohol veratraldehyde2 This compound veratryl_alcohol->veratraldehyde2 Oxidation (e.g., Ru/Al₂O₃, Air) veratrole Veratrole veratraldehyde3 This compound veratrole->veratraldehyde3 Formylation (Gattermann-Koch)

Caption: Overview of common synthetic routes to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound by Methylation of Vanillin

This protocol is adapted from Organic Syntheses.[4]

Materials:

  • Vanillin (high purity, m.p. 81-82°C)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly Toxic

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of 152 g (1 mole) of vanillin in 1 liter of methanol.

  • Separately, prepare a solution of 80 g (2 moles) of sodium hydroxide in 500 ml of water.

  • With vigorous stirring, add the sodium hydroxide solution to the vanillin solution.

  • Gently heat the mixture to reflux.

  • Through the dropping funnel, add 126 g (1 mole) of dimethyl sulfate dropwise over a period of 1-2 hours while maintaining reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Most of the methanol is removed by distillation.

  • The remaining aqueous solution is extracted three times with 200 ml portions of diethyl ether.

  • The combined ether extracts are washed with 10% sodium hydroxide solution and then with water.

  • The ether solution is dried over anhydrous magnesium sulfate.

  • The ether is removed by distillation, and the crude this compound is purified by vacuum distillation. The product is a crystalline solid.[1]

Yield: 82-87% Melting Point: 43-44.5°C

Protocol 2: Synthesis of this compound by Oxidation of Veratryl Alcohol

This protocol is a general representation based on catalytic oxidation methods.[5]

Materials:

  • Veratryl alcohol

  • Ruthenium on alumina (Ru/Al₂O₃) catalyst

  • Solvent (e.g., water or methanol)

  • Pressurized reactor

Procedure:

  • In a batch reactor, charge veratryl alcohol and the Ru/Al₂O₃ catalyst in a suitable solvent (e.g., water).

  • Seal the reactor and pressurize with air (e.g., 5 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 160°C) with vigorous stirring.

  • Monitor the reaction progress by taking periodic samples and analyzing them by a suitable method (e.g., GC or HPLC).

  • After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully release the pressure.

  • Separate the catalyst by filtration.

  • The product can be isolated from the solvent by extraction and further purified if necessary.

Note: Reaction conditions such as catalyst loading, temperature, pressure, and reaction time should be optimized for the specific setup.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTypical YieldMelting Point (°C)Reference
Methylation VanillinDimethyl sulfate, NaOH82-87%43-44.5[4]
Oxidation Veratryl AlcoholRu/Al₂O₃, AirUp to 89%-[5]
Formylation VeratroleCO, HCl, AlCl₃Variable-[7][8][9]

References

Troubleshooting low yields in Veratraldehyde production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Veratraldehyde synthesis.

Troubleshooting Guides

This section addresses specific issues that can lead to decreased yields during this compound production.

Issue 1: Low Yield in this compound Synthesis via Vanillin Methylation

Question: We are experiencing lower than expected yields (below 80%) when synthesizing this compound by methylating vanillin with dimethyl sulfate. What are the potential causes and solutions?

Answer:

Low yields in the methylation of vanillin are a common issue. Several factors in the experimental setup and procedure can contribute to this problem. Below is a systematic guide to troubleshoot this reaction.

Potential Causes & Solutions:

  • Incomplete Deprotonation of Vanillin: For the methylation to proceed efficiently, the phenolic hydroxyl group of vanillin must be deprotonated to form the more nucleophilic phenoxide ion.

    • Solution: Ensure the dropwise addition of a strong base (e.g., sodium hydroxide or potassium hydroxide) and confirm the reaction mixture is alkaline before adding the methylating agent.[1][2] The color of the reaction mixture can be an indicator; a change from purplish-brown to a permanent yellow suggests the reaction is complete and the mixture is alkaline.[1]

  • Improper pH Control: Maintaining the correct pH throughout the reaction is critical. If the solution becomes too acidic, the phenoxide is protonated, halting the reaction. Conversely, excessively high pH can promote side reactions.

    • Solution: Monitor the pH of the reaction mixture periodically. Some protocols recommend allowing the reaction to become slightly acidic at intervals, followed by the addition of more base to ensure complete reaction.[1] A final strongly alkaline condition is often used to quench any remaining methylating agent.[1]

  • Side Reactions: The aldehyde group in both vanillin and the this compound product is susceptible to oxidation, especially under basic conditions, forming the corresponding carboxylic acids (vanillic acid and veratric acid).[3][4]

    • Solution: Maintain a controlled temperature, as higher temperatures can accelerate oxidation.[5] Using an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation. Rapidly cooling the reaction mixture after completion can reduce product degradation.[1]

  • Inefficient Methylation: The reaction between the sodium salt of vanillin and dimethyl sulfate may not go to completion.

    • Solution: Ensure vigorous stirring to maintain a homogenous mixture, especially since the sodium salt of vanillin may precipitate.[1] The alternate addition of the base and methylating agent can help drive the reaction to completion.[1]

  • Loss During Workup and Purification: this compound can be lost during extraction and purification steps. It is an aldehyde and can be oxidized by air, especially when heated.[1][3]

    • Solution: Perform extractions efficiently and minimize the time the product is exposed to high temperatures during solvent removal or distillation.[1] Distillation should be performed under reduced pressure to lower the boiling point and reduce the risk of oxidation.[1] this compound should be stored in a tightly sealed container to prevent air oxidation.[1]

Issue 2: Poor Yields in this compound Synthesis via Oxidation of Veratryl Alcohol

Question: Our synthesis of this compound from the oxidation of veratryl alcohol is resulting in low yields and several byproducts. How can we optimize this reaction?

Answer:

The oxidation of veratryl alcohol to this compound requires careful control of reaction conditions to prevent over-oxidation and other side reactions.

Potential Causes & Solutions:

  • Over-oxidation to Veratric Acid: The most common side reaction is the over-oxidation of the desired aldehyde product to the corresponding carboxylic acid, veratric acid.[5]

    • Solution: Carefully select the oxidizing agent. Milder oxidizing agents are preferred. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed and before significant byproduct formation occurs. Controlling the reaction temperature is also crucial, as higher temperatures can favor over-oxidation.[5]

  • Inappropriate Oxidizing Agent or Catalyst: The choice of oxidant and catalyst system is critical for achieving high selectivity for the aldehyde.

    • Solution: A variety of catalyst systems have been developed for this transformation, including those based on copper chromite, ruthenium, and bimetallic nanoparticles (Au-Pd).[5][6][7] The choice of solvent can also influence the reaction outcome. For example, using methanol as a solvent with a ruthenium catalyst can lead to the formation of the methyl ether of veratryl alcohol instead of the desired aldehyde.[7]

  • Sub-optimal Reaction Temperature: Temperature plays a significant role in both the rate of reaction and the selectivity towards this compound.

    • Solution: The optimal temperature will depend on the specific catalyst and oxidant used. For example, with a copper chromite catalyst, the selectivity for this compound was found to decrease at temperatures above 100°C due to over-oxidation.[5] It is essential to perform small-scale experiments to determine the optimal temperature for your specific system.

  • Formation of Byproducts: Besides over-oxidation, other side reactions can occur, leading to a complex product mixture and low yields of the desired product. For instance, decarbonylation to veratrole has been observed with some catalysts.[7]

    • Solution: The catalyst choice is paramount in minimizing byproduct formation. Reviewing the literature for selective catalyst systems for benzylic alcohol oxidation is recommended.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most established industrial method for this compound production is the methylation of vanillin.[3][9] Vanillin is a readily available starting material, often derived from lignin. Other methods that have been explored include the oxidation of veratryl alcohol and the formylation of veratrole.[5][10]

Q2: What are the safety precautions to consider when working with dimethyl sulfate for vanillin methylation?

A2: Dimethyl sulfate is highly toxic and must be handled with extreme care in a well-ventilated fume hood.[1] It is corrosive and can cause severe burns upon contact with skin or eyes. Inhalation of its vapors can be fatal. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ammonia is a specific antidote for spills.[1]

Q3: Can this compound degrade upon storage?

A3: Yes, this compound is an aldehyde and is susceptible to oxidation by atmospheric oxygen, which converts it to the odorless veratric acid.[3][4] This autoxidation can be accelerated by light and catalyzed by transition metal salts.[3][4] Therefore, it should be stored in a tightly sealed container, protected from light, in a cool place.[1][11]

Q4: Are there "greener" or more environmentally friendly methods for this compound synthesis?

A4: Yes, research has focused on developing more sustainable synthesis routes. One approach involves using dimethyl carbonate as a greener methylating agent for vanillin, in combination with a solid catalyst, which can be recovered and reused.[12] Other methods aim to use starting materials other than the relatively expensive vanillin, such as veratrole, to shorten the process and reduce costs and environmental impact.[9][13]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis Methods

Synthesis MethodStarting MaterialReagents/CatalystReported Yield (%)Reference
MethylationVanillinDimethyl sulfate, NaOH/KOH82 - 95[1]
MethylationVanillinDimethyl carbonate, K/La₂O₃–MgO>90 (conversion)[12]
OxidationVeratryl AlcoholRu/Al₂O₃, Air89[7]
OxidationVeratryl AlcoholAu-Pd/Ce₀.₆₂Zr₀.₃₈O₂71 (selectivity >99)[6][8]
FormylationVeratrolePOCl₃, N-methylformanilide, Benzyl trimethyl ammonium chloride89[14][15]
Formylation (Gattermann-Koch)VeratroleCO, HCl, AlCl₃/CuClNot applicable to phenol ethers[16][17]

Experimental Protocols

Protocol 1: Synthesis of this compound by Methylation of Vanillin

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Vanillin (1 mole)

  • Sodium hydroxide solution (prepared from 92 g of 90% potassium hydroxide in 150 cc of water)

  • Methyl sulfate (a total of 2.7 moles)

  • Ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and two separatory funnels, melt 152 g (1 mole) of vanillin by warming on a steam bath.

  • With vigorous stirring, add a solution of 92 g of 90% potassium hydroxide in 150 cc of water at a rate of two to three drops per second.

  • Twenty seconds after starting the base addition, begin adding 160 g (1.25 moles) of methyl sulfate at a similar rate. The methyl sulfate should be washed with ice-water and cold, saturated sodium bicarbonate solution before use.

  • The addition of methyl sulfate should be regulated to maintain gentle boiling. After the initial addition, which takes about one hour, heat the mixture for another 45 minutes.

  • Add an additional 39 g of methyl sulfate at the same rate. The reaction mixture should become acidic to litmus paper at this point.

  • After ten minutes of heating, make the mixture slightly alkaline with about 60 cc of the sodium hydroxide solution.

  • Repeat the alternate addition of 39 g of methyl sulfate followed by making the solution alkaline with sodium hydroxide solution twice more, for a total of four portions of methyl sulfate.

  • After the last addition of methyl sulfate, make the reaction mixture strongly alkaline with 150 cc of the sodium hydroxide solution and heat for twenty minutes.

  • Rapidly cool the mixture to 25°C with continued stirring.

  • Extract the this compound with three 300-cc portions of ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate.

  • Distill the ether. The remaining oil will solidify upon cooling. The yield is typically 164–173 g (82–87% of the theoretical amount).

  • The product can be further purified by distillation under reduced pressure.

Mandatory Visualizations

Veratraldehyde_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Starting Material (e.g., Vanillin) reaction Reaction (e.g., Methylation) start->reaction Add Reagents (Base, Methylating Agent) quench Reaction Quenching reaction->quench Stop Reaction extraction Extraction quench->extraction Add Immiscible Solvents drying Drying of Organic Layer extraction->drying solvent_removal Solvent Removal drying->solvent_removal purification Purification (e.g., Distillation) solvent_removal->purification product Pure this compound purification->product

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting_Yield_Issues start Low this compound Yield check_reaction Check Reaction Conditions start->check_reaction check_workup Review Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction Yes side_reactions Significant Side Products? check_reaction->side_reactions No extraction_loss Losses during Extraction? check_workup->extraction_loss Yes purification_loss Degradation during Purification? check_workup->purification_loss No optimize_reagents Optimize Reagent Stoichiometry & Addition Order incomplete_reaction->optimize_reagents Yes optimize_temp_time Adjust Temperature & Time incomplete_reaction->optimize_temp_time Yes check_catalyst Verify Catalyst Activity incomplete_reaction->check_catalyst Yes adjust_temp Lower Reaction Temperature side_reactions->adjust_temp Yes change_reagents Use Milder/More Selective Reagents side_reactions->change_reagents Yes inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere Yes optimize_extraction Optimize Extraction pH & Number of Extractions extraction_loss->optimize_extraction Yes gentle_purification Use Vacuum Distillation or Recrystallization purification_loss->gentle_purification Yes

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Common side reactions in the formylation of veratrole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formylation of veratrole (1,2-dimethoxybenzene). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of veratraldehyde (3,4-dimethoxybenzaldehyde) and its isomers.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during the formylation of veratrole using common methods such as the Vilsmeier-Haack, Gattermann, and Duff reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like veratrole, typically employing a Vilsmeier reagent generated from a substituted amide (e.g., N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃)[1][2].

Question: My Vilsmeier-Haack reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3,4-dimethoxybenzaldehyde?

Answer:

The formylation of veratrole predominantly yields the 3,4-dimethoxybenzaldehyde isomer due to the directing effects of the two methoxy groups. The para-position to one methoxy group (C4) is sterically more accessible and electronically favored for electrophilic attack. However, the formation of the ortho-isomer, 2,3-dimethoxybenzaldehyde, can occur.

Troubleshooting Strategies:

  • Temperature Control: Maintaining a low reaction temperature (typically between 0°C and room temperature) is crucial. Higher temperatures can lead to decreased selectivity and the formation of more of the 2,3-isomer.

  • Order of Addition: Slowly adding the Vilsmeier reagent to the solution of veratrole can help maintain a low concentration of the electrophile and favor the kinetically controlled product (3,4-isomer).

  • Solvent Choice: The choice of solvent can influence regioselectivity. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that can provide good results.

Question: I am observing the formation of a significant amount of dark, insoluble material in my reaction mixture. What is it and how can I prevent it?

Answer:

The formation of dark, polymeric materials is a common side reaction in Friedel-Crafts type reactions, including the Vilsmeier-Haack reaction, especially with highly activated substrates like veratrole. This is often due to the strong activating nature of the methoxy groups, which can promote further reactions of the product or starting material.

Troubleshooting Strategies:

  • Stoichiometry: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess of the formylating agent can lead to di-formylation or polymerization.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS. Prolonged reaction times can increase the likelihood of side reactions.

  • Work-up Procedure: A prompt and efficient aqueous work-up is necessary to hydrolyze the intermediate iminium salt and quench the reaction, preventing further side reactions. Pouring the reaction mixture into ice-cold water or a dilute base solution is a standard procedure[3].

Question: What are the potential di-formylated byproducts, and how can I minimize their formation?

Answer:

While less common than poor regioselectivity, di-formylation of veratrole can occur under forcing conditions, leading to the formation of dimethoxybenzene dicarbaldehydes.

Troubleshooting Strategies:

  • Limiting Reagent: Ensure that veratrole is the limiting reagent to reduce the chance of a second formylation event on the product.

  • Reaction Conditions: Avoid high temperatures and prolonged reaction times.

Gattermann Reaction

The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to formylate aromatic compounds[4][5]. A modification uses zinc cyanide (Zn(CN)₂) which is safer to handle[4].

Question: The Gattermann reaction with veratrole is giving a low yield of the desired aldehyde. What are the possible reasons?

Answer:

Low yields in the Gattermann reaction with veratrole can be attributed to several factors.

Troubleshooting Strategies:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) must be anhydrous and of high quality. Moisture will deactivate the catalyst.

  • Reagent Purity: The purity of the cyanide source is important. For the Zn(CN)₂ modification, ensure it is of high purity.

  • Reaction Conditions: The reaction often requires anhydrous conditions and careful temperature control.

  • Substrate Decomposition: Veratrole can be susceptible to decomposition or polymerization under the strongly acidic conditions of the Gattermann reaction.

Duff Reaction

The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically in a protic solvent like glycerol or acetic acid. It is generally effective for phenols but can be applied to other electron-rich aromatics[6].

Question: I am attempting a Duff reaction on veratrole, but the reaction is sluggish and gives a complex mixture of products. Is this a suitable method?

Answer:

The Duff reaction is generally less efficient for non-phenolic substrates like veratrole[6]. The reaction mechanism involves the formation of an iminium ion from hexamine, which is a weaker electrophile than the Vilsmeier reagent.

Troubleshooting Strategies:

  • Reaction Conditions: The Duff reaction often requires high temperatures (e.g., >100 °C) and long reaction times, which can lead to decomposition and side reactions with a sensitive substrate like veratrole.

  • Alternative Methods: For the formylation of veratrole, the Vilsmeier-Haack reaction is generally a more reliable and higher-yielding method.

Quantitative Data Summary

Currently, there is a lack of comprehensive, publicly available quantitative data directly comparing the yields of 3,4-dimethoxybenzaldehyde, 2,3-dimethoxybenzaldehyde, and other side products under systematically varied conditions for the formylation of veratrole. However, based on general principles of electrophilic aromatic substitution and available information, the following trends are expected:

Formylation MethodExpected Major ProductCommon Side ProductsFactors Favoring Side Products
Vilsmeier-Haack 3,4-Dimethoxybenzaldehyde2,3-Dimethoxybenzaldehyde, Di-formylated products, Polymeric materialsHigh temperature, Excess Vilsmeier reagent, Prolonged reaction time
Gattermann 3,4-Dimethoxybenzaldehyde2,3-Dimethoxybenzaldehyde, Decomposition products, Polymeric materialsHarsh acidic conditions, Presence of moisture, Impure reagents
Duff 3,4-DimethoxybenzaldehydeLow yield of desired product, Complex mixture of byproductsHigh temperature, Long reaction time, Unsuitability for non-phenolic substrates

Note: The formation of the 2,3-isomer is a known possibility, as indicated by patents describing its synthesis from veratrole[7].

Experimental Protocols

Vilsmeier-Haack Formylation of Veratrole (General Procedure)

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to white solid, should be observed.

  • Formylation Reaction: Cool the Vilsmeier reagent suspension back to 0 °C. Dissolve veratrole (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension over 30-60 minutes, keeping the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. Continue stirring until the ice has melted.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the 3,4-dimethoxybenzaldehyde.

Visualizations

Logical Workflow for Troubleshooting Veratrole Formylation

G cluster_start Start: Formylation of Veratrole cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions Potential Solutions start Initiate Formylation Reaction (e.g., Vilsmeier-Haack) outcome Analyze Reaction Mixture (TLC, GC-MS, NMR) start->outcome low_yield Low Yield of Desired Product outcome->low_yield Unsatisfactory Conversion isomers Mixture of Isomers (3,4- and 2,3-) outcome->isomers Poor Regioselectivity byproducts Significant Byproducts (Polymer, Di-formylated) outcome->byproducts Impure Product sol_yield Check Reagent Purity Optimize Reaction Time/Temp Ensure Anhydrous Conditions low_yield->sol_yield sol_isomers Lower Reaction Temperature Control Addition Rate Optimize Solvent isomers->sol_isomers sol_byproducts Adjust Stoichiometry Shorten Reaction Time Prompt Aqueous Work-up byproducts->sol_byproducts

Caption: Troubleshooting workflow for the formylation of veratrole.

Vilsmeier-Haack Reaction Pathway and Potential Side Reactions

G cluster_reagents Reagents cluster_products Reaction Products dmf DMF vilsmeier Vilsmeier Reagent (Electrophile) dmf->vilsmeier pocl3 POCl3 pocl3->vilsmeier veratrole Veratrole (1,2-Dimethoxybenzene) vilsmeier->veratrole Electrophilic Attack product 3,4-Dimethoxybenzaldehyde (Desired Product) veratrole->product Major Pathway isomer 2,3-Dimethoxybenzaldehyde (Isomeric Impurity) veratrole->isomer Minor Pathway (Regioselectivity Issue) polymer Polymeric Byproducts veratrole->polymer Side Reaction (Harsh Conditions) diformyl Di-formylated Veratrole (Side Product) product->diformyl Further Reaction (Excess Reagent/Time)

Caption: Vilsmeier-Haack reaction of veratrole and potential side products.

References

Technical Support Center: Degradation Pathways of Veratraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of veratraldehyde.

Frequently Asked Questions (FAQs)

A collection of common questions regarding the biotic and abiotic degradation of this compound.

QuestionAnswer
What are the primary degradation products of this compound? The primary degradation products of this compound through both biotic and abiotic pathways are veratric acid, followed by vanillic acid and protocatechuic acid. In some microbial pathways, small amounts of veratryl alcohol may also be observed.[1][2][3]
Which microorganisms are known to degrade this compound? Several bacterial and fungal species have been shown to degrade this compound. Notably, bacteria such as Pseudomonas putida CSV86 and fungi like Pleurotus ostreatus are capable of utilizing this compound as a carbon source.[3]
What are the key enzymes involved in the microbial degradation of this compound? The initial step in the primary microbial degradation pathway is the oxidation of this compound to veratric acid, which is catalyzed by an aldehyde dehydrogenase (EC 1.2.1.3).[4][5] Subsequent steps involve demethylation reactions.
What factors can influence the rate of abiotic degradation of this compound? Abiotic degradation of this compound is primarily an oxidation process. This can be accelerated by exposure to air, light, and the presence of transition metal salts.[6] Ozonolysis is another abiotic degradation pathway.[7]
Can this compound be completely mineralized by microorganisms? Yes, some microorganisms, like Pseudomonas putida, have the metabolic machinery to break down the aromatic ring of this compound-derived products, leading to complete mineralization to carbon dioxide and water.[8][9]

Troubleshooting Guides

Guidance on common issues encountered during this compound degradation experiments.

ProblemPossible Cause(s)Suggested Solution(s)
No degradation of this compound observed in microbial culture. 1. Inappropriate microbial strain. 2. Incorrect culture medium composition (e.g., lack of essential nutrients, presence of a more easily metabolized carbon source). 3. Sub-optimal growth conditions (pH, temperature, aeration). 4. Toxicity of this compound at the initial concentration.1. Ensure the selected microorganism is capable of degrading this compound. Pseudomonas putida CSV86 is a known degrader. 2. Use a minimal salt medium with this compound as the sole carbon source.[3] 3. Optimize growth conditions for the specific strain. For P. putida, typical conditions are around 30°C with shaking for aeration.[8][10] 4. Start with a lower concentration of this compound (e.g., 0.1%) and gradually increase it as the culture adapts.[3]
Inconsistent or non-reproducible HPLC results. 1. Improper sample preparation (e.g., incomplete extraction, presence of particulates). 2. Mobile phase issues (e.g., incorrect composition, pH drift, dissolved gases). 3. Column degradation or contamination. 4. Injector problems (e.g., leaks, sample carryover).1. Filter all samples through a 0.22 µm syringe filter before injection. Ensure complete protein precipitation for plasma samples.[11] 2. Prepare fresh mobile phase daily, ensure it is properly degassed, and verify the pH.[5] 3. Flush the column with a strong solvent after each run and consider using a guard column.[12] 4. Regularly inspect and maintain the injector seals and rotor. Implement a needle wash step between injections.[5]
Peak tailing or fronting for this compound or its metabolites in HPLC. 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Inappropriate mobile phase pH. 4. Column voids or contamination.1. Dilute the sample to a lower concentration. 2. For acidic metabolites like veratric and vanillic acid, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[11] 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 4. Reverse flush the column or replace it if the problem persists.
Low yield of veratric acid from this compound. 1. Inefficient microbial conversion. 2. Further metabolism of veratric acid to downstream products. 3. Sub-optimal reaction conditions for chemical synthesis.1. Optimize incubation time and culture conditions for the microbial strain. 2. Monitor the concentration of downstream products like vanillic acid over time to understand the metabolic flux. 3. In chemical synthesis, ensure the correct stoichiometry of reactants and optimal temperature and pH. For instance, oxidation with hydrogen peroxide in an alkaline medium can yield veratric acid with high purity.[13][14]

Quantitative Data Summary

The following tables summarize quantitative data related to the degradation of this compound.

Table 1: Growth of Pseudomonas putida CSV86 on this compound and Related Aromatic Compounds. [3]

Substrate (0.1% w/v)Specific Growth Rate (h⁻¹)
This compound0.40
Veratric Acid0.24
Vanillic Acid0.31
Ferulic Acid0.54
Vanillin0.33
Veratryl Alcohol0.27

Table 2: Kinetic Data for Abiotic Degradation of this compound by Ozonolysis. [7]

ConditionOzone Mixing Ratio (ppb)First-Order Rate Constant (s⁻¹)
Dark2501.81 x 10⁻⁶
Simulated Sunlight2502.54 x 10⁻⁵

Experimental Protocols

Detailed methodologies for key experiments in the study of this compound degradation.

Protocol 1: Biotic Degradation of this compound by Pseudomonas putida CSV86

This protocol outlines the steps for culturing Pseudomonas putida CSV86 and monitoring the degradation of this compound.

1. Materials:

  • Pseudomonas putida CSV86 strain

  • Minimal Salt Medium (MSM)

  • This compound (analytical grade)

  • Sterile baffled Erlenmeyer flasks (500 mL)

  • Shaking incubator

  • Spectrophotometer

  • HPLC system with a C18 column and UV detector

2. Inoculum Preparation:

  • Prepare a pre-culture by inoculating a single colony of P. putida CSV86 into 50 mL of nutrient broth and incubate overnight at 30°C with shaking at 200 rpm.

  • Harvest the cells by centrifugation (5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile MSM to remove any residual nutrient broth.

  • Resuspend the cells in MSM to an optical density at 600 nm (OD₆₀₀) of 1.0.

3. Degradation Experiment:

  • Prepare 150 mL of MSM in 500 mL baffled Erlenmeyer flasks.[3]

  • Add this compound as the sole carbon source to a final concentration of 0.1% (w/v).[3]

  • Inoculate the flasks with the prepared P. putida CSV86 cell suspension to a starting OD₆₀₀ of 0.1.

  • Incubate the flasks at 30°C with shaking at 200 rpm.[3]

  • Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Monitor bacterial growth by measuring the OD₆₀₀ of the culture.

  • Prepare the samples for HPLC analysis by centrifuging at 10,000 x g for 5 minutes to pellet the cells and filtering the supernatant through a 0.22 µm syringe filter.

4. HPLC Analysis:

  • Analyze the filtered supernatant using an HPLC system equipped with a C18 column.

  • Use a mobile phase gradient of acetonitrile and 0.1% formic acid in water.

  • Monitor the elution of this compound and its metabolites (veratric acid, vanillic acid) using a UV detector at an appropriate wavelength (e.g., 280 nm).

  • Quantify the compounds by comparing their peak areas to those of known standards.

Protocol 2: Abiotic Degradation of this compound by Oxidation

This protocol describes a simple experiment to observe the abiotic oxidation of this compound.

1. Materials:

  • This compound

  • Ethanol

  • Deionized water

  • Transition metal salt solution (e.g., 0.1 M FeCl₃)

  • Quartz tubes or UV-transparent containers

  • UV lamp (optional, for photo-oxidation)

  • HPLC system

2. Experimental Setup:

  • Prepare a stock solution of this compound in ethanol.

  • In separate quartz tubes, prepare the following solutions:

    • This compound in deionized water (control).

    • This compound in deionized water with a small amount of FeCl₃ solution.

  • Expose one set of tubes to ambient light and another to a UV lamp, while keeping a third set in the dark.

  • Maintain all tubes at a constant temperature.

3. Sample Analysis:

  • At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each tube.

  • Analyze the samples directly by HPLC as described in Protocol 1 to quantify the remaining this compound and the formation of veratric acid.

Visualizations

Diagrams illustrating the degradation pathways and experimental workflows.

Biotic_Degradation_of_this compound This compound This compound Veratric_Acid Veratric_Acid This compound->Veratric_Acid Aldehyde Dehydrogenase (EC 1.2.1.3) Vanillic_Acid Vanillic_Acid Veratric_Acid->Vanillic_Acid O-Demethylase Protocatechuic_Acid Protocatechuic_Acid Vanillic_Acid->Protocatechuic_Acid O-Demethylase Central_Metabolism Central_Metabolism Protocatechuic_Acid->Central_Metabolism Ring Cleavage

Caption: Biotic degradation pathway of this compound by bacteria.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Degradation Experiment cluster_analysis Analysis Inoculum\nPreparation Inoculum Preparation Incubation Incubation Inoculum\nPreparation->Incubation Medium\nPreparation Medium Preparation Medium\nPreparation->Incubation Sampling Sampling Incubation->Sampling Sample\nProcessing Sample Processing Sampling->Sample\nProcessing HPLC\nAnalysis HPLC Analysis Sample\nProcessing->HPLC\nAnalysis Data\nAnalysis Data Analysis HPLC\nAnalysis->Data\nAnalysis

Caption: General workflow for studying microbial degradation.

References

Resolving co-elution issues in Veratraldehyde chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of veratraldehyde, with a specific focus on resolving co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in this compound chromatography?

A1: Co-elution in this compound chromatography typically arises from the presence of structurally similar compounds, such as precursors, metabolites, or degradation products. The most common interfering compounds include vanillin, isovanillin, and veratric acid, which have similar polarities and chromatographic behaviors to this compound.

Q2: How can I identify if I have a co-elution problem?

A2: Signs of co-elution include poor peak shape (e.g., fronting, tailing, or shoulders), broader than expected peaks, and inconsistent peak areas. If you have a diode array detector (DAD) or a mass spectrometer (MS), you can assess peak purity across the peak. A change in the UV spectrum or mass-to-charge ratio across the peak is a strong indicator of co-elution.

Q3: What is the first step I should take to troubleshoot co-elution?

A3: The first step is to ensure your chromatographic system is performing optimally. This includes checking for system leaks, ensuring the column is properly conditioned, and using a mobile phase that is correctly prepared and degassed. Once you have confirmed the system is working correctly, you can begin to adjust the chromatographic parameters to improve separation.

Q4: Can I use a different column to resolve co-elution?

A4: Yes, changing the stationary phase is a powerful tool for resolving co-elution. If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. These columns can offer different interactions with your analytes, leading to improved separation.

Troubleshooting Guide: Resolving Co-elution with this compound

This guide provides a systematic approach to resolving co-elution issues with this compound and common interfering compounds.

Problem: Poor resolution between this compound and a suspected impurity.

Step 1: Identify the Potential Co-eluting Compound

Based on the synthesis route and potential degradation pathways, the most likely co-eluting compounds with this compound are vanillin, isovanillin, and veratric acid.

Step 2: Methodical Adjustment of Chromatographic Parameters

The resolution of chromatographic peaks is governed by the resolution equation, which depends on three key factors: efficiency (N) , selectivity (α) , and retention factor (k') . The following troubleshooting steps are designed to systematically address each of these factors.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Start: Co-elution Suspected cluster_1 Phase 1: Initial Checks & Selectivity Adjustment cluster_2 Phase 2: Advanced Selectivity & Efficiency Enhancement cluster_3 Phase 3: Fine-Tuning & Optimization start Observe Poor Peak Shape (Fronting, Tailing, Shoulder) check_system Verify System Suitability (Pressure, Leaks, Baseline) start->check_system adjust_mobile_phase Modify Mobile Phase Composition (e.g., change %Acetonitrile) check_system->adjust_mobile_phase check_resolution1 Resolution Improved? adjust_mobile_phase->check_resolution1 change_modifier Change Organic Modifier (Methanol instead of Acetonitrile) check_resolution1->change_modifier No end Resolution Achieved check_resolution1->end Yes check_resolution2 Resolution Improved? change_modifier->check_resolution2 change_column Change Stationary Phase (e.g., Phenyl-Hexyl Column) change_column->check_resolution2 check_resolution2->change_column No adjust_temp Adjust Column Temperature check_resolution2->adjust_temp Minor Improvement check_resolution2->end Yes adjust_flow Optimize Flow Rate adjust_temp->adjust_flow check_resolution3 Resolution Improved? adjust_flow->check_resolution3 check_resolution3->end Yes further_development Further Method Development Required check_resolution3->further_development No Co_elution_Factors cluster_0 Chromatographic Parameters cluster_1 Resolution Equation Components mobile_phase Mobile Phase - % Organic - Modifier (ACN/MeOH) - pH retention Retention Factor (k') mobile_phase->retention selectivity Selectivity (α) mobile_phase->selectivity stationary_phase Stationary Phase - C18 - Phenyl-Hexyl - Polar-Embedded stationary_phase->selectivity temperature Temperature temperature->retention efficiency Efficiency (N) temperature->efficiency flow_rate Flow Rate flow_rate->efficiency resolution Peak Resolution retention->resolution selectivity->resolution efficiency->resolution

Validation & Comparative

Veratraldehyde vs. vanillin in fragrance and flavor applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Veratraldehyde and Vanillin in Fragrance and Flavor Applications

For researchers, scientists, and professionals in the fragrance and flavor industries, the selection of aroma chemicals is a critical decision that significantly impacts the final product's sensory profile and stability. This guide provides an objective comparison of two widely used compounds: this compound and vanillin.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of natural vanilla flavor and one of the most popular flavoring agents worldwide.[1] this compound (3,4-dimethoxybenzaldehyde), a derivative of vanillin, offers a distinct aromatic profile that is often described as woodier and warmer than vanillin.[2] This guide delves into a detailed comparison of their fragrance and flavor profiles, stability, and the underlying signaling pathways of their perception, supported by experimental methodologies.

Fragrance and Flavor Profile

While both compounds are known for their vanilla-like notes, they possess unique characteristics that make them suitable for different applications.

Qualitative Descriptors:

  • This compound: Possesses a woody, sweet, and vanilla-like aroma with more warmth and depth than vanillin.[2][3] It is also described as having creamy, powdery, and slightly phenolic nuances.[3][4] In terms of taste, it is characterized as sweet, creamy, woody, and spicy.

  • Vanillin: Exhibits a strong, sweet, creamy, and balsamic vanilla-like smell.[5] Synthetic vanillin can sometimes have a more pronounced phenolic off-note compared to natural vanilla extract.[5]

Applications:

  • This compound: Due to its warm and woody character, it is frequently used in oriental and woody fragrances.[2] In flavors, it is employed in imitation vanilla, nut, and butterscotch formulations, as well as in various fruit complexes.[2] The typical concentration used in finished products is between 10 to 30 ppm.[2]

  • Vanillin: Its universal appeal makes it a staple in a vast array of food products, including baked goods, confectionery, and beverages. It is also a key ingredient in many fragrance compositions.

Quantitative Sensory Analysis

To objectively compare the sensory attributes of this compound and vanillin, a Quantitative Descriptive Analysis (QDA) can be employed. This method uses a trained sensory panel to identify and quantify the intensity of specific aroma and flavor descriptors.

Table 1: Hypothetical Quantitative Descriptive Analysis of this compound and Vanillin

Sensory AttributeThis compound (Intensity Score 0-10)Vanillin (Intensity Score 0-10)
Aroma
Sweet68
Woody83
Vanilla79
Creamy57
Powdery65
Phenolic/Medicinal23
Flavor
Sweet79
Woody72
Vanilla89
Creamy68
Bitter21

Note: The data in this table is illustrative and based on qualitative descriptions found in the search results. A dedicated sensory panel study would be required to generate precise quantitative data.

Stability Comparison

The stability of aroma chemicals is crucial for maintaining the sensory quality of a product throughout its shelf life. This compound is known to be sensitive to air and light, which can lead to oxidation and a loss of aroma.[2]

Table 2: Stability of this compound and Vanillin under Different Conditions

ConditionThis compoundVanillin
Air Exposure Prone to oxidation, which can result in the formation of odorless veratric acid.[2]Generally more stable, but can also undergo some oxidation over time.
Light Exposure Sensitive to light, which can accelerate degradation.Less sensitive to light compared to this compound.
Temperature Stable at room temperature, but degradation can occur at elevated temperatures.Relatively stable at typical processing and storage temperatures.
pH Stability can be affected by the pH of the medium.Generally stable across a range of pH values found in food and beverage products.

Experimental Protocols

Quantitative Descriptive Analysis (QDA) Protocol

This protocol outlines the steps for conducting a QDA to compare the sensory profiles of this compound and vanillin.

  • Panelist Selection and Training:

    • Recruit 8-12 individuals with demonstrated sensory acuity and verbal fluency.

    • Train the panelists on the fundamental principles of sensory evaluation and the specific aroma and flavor attributes of vanilla-like compounds.

    • Develop a consensus vocabulary to describe the sensory characteristics of this compound and vanillin.

  • Sample Preparation:

    • Prepare solutions of this compound and vanillin at a concentration of 50 ppm in a neutral solvent (e.g., 10% ethanol in water).

    • Present the samples in coded, identical containers to blind the panelists.

  • Sensory Evaluation:

    • Panelists evaluate the aroma of each sample by sniffing from the container.

    • Panelists then evaluate the flavor by taking a small sip, holding it in their mouth for a few seconds, and then expectorating.

    • Panelists rate the intensity of each agreed-upon sensory attribute (e.g., sweet, woody, vanilla, creamy) on a 15-cm line scale anchored with "low" and "high" at each end.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the two compounds.

    • Visualize the results using spider web diagrams to provide a clear comparison of the sensory profiles.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Stability Testing

This protocol describes a method for assessing the stability of this compound and vanillin in a product matrix over time.

  • Sample Preparation:

    • Incorporate this compound and vanillin into a model food or fragrance product at a known concentration.

    • Store the samples under controlled conditions of temperature, light, and humidity.

    • Take samples at specified time intervals (e.g., 0, 1, 3, 6 months).

  • Headspace Sampling:

    • Place a known amount of the sample into a headspace vial.

    • Seal the vial and incubate it at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

    • Use a solid-phase microextraction (SPME) fiber to extract the volatile compounds from the headspace.

  • GC-MS Analysis:

    • Inject the extracted compounds into a gas chromatograph coupled with a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5ms) to separate the individual compounds.

    • Set the GC oven temperature program to achieve optimal separation.

    • Identify this compound and vanillin based on their retention times and mass spectra.

    • Quantify the concentration of each compound by comparing the peak area to a calibration curve prepared with known standards.

  • Data Analysis:

    • Plot the concentration of this compound and vanillin as a function of time.

    • Determine the degradation rate of each compound under the tested storage conditions.

Signaling Pathways

The perception of fragrance and flavor involves complex signaling pathways initiated by the interaction of aroma and taste molecules with specific receptors.

Olfactory Signaling Pathway

The sense of smell is mediated by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_neuron Olfactory Sensory Neuron Odorant Odorant (this compound/Vanillin) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf Gαolf OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Na_Ca_in Na+, Ca2+ Influx CNG->Na_Ca_in Depolarization Depolarization Na_Ca_in->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Olfactory Signal Transduction Pathway
Taste Signaling Pathway (TRPV1)

The perception of certain flavor compounds, particularly those associated with pungency and temperature, can be mediated by Transient Receptor Potential (TRP) channels, such as TRPV1, which is also known as the capsaicin receptor. While vanillin is not a classical agonist for TRPV1, its structural similarity to capsaicin and its role in complex flavor perception make this pathway relevant.

Taste_Signaling_Pathway cluster_membrane Taste Receptor Cell Membrane cluster_cell Taste Receptor Cell Vanillinoid Vanillinoid Compound TRPV1 TRPV1 Channel Vanillinoid->TRPV1 Activates Ca_Na_in Ca2+, Na+ Influx TRPV1->Ca_Na_in Depolarization Depolarization Ca_Na_in->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Gustatory_Nerve Signal to Gustatory Nerve Neurotransmitter_Release->Gustatory_Nerve

TRPV1 Taste Receptor Signaling Pathway

Conclusion

This compound and vanillin, while structurally related, offer distinct sensory experiences and possess different stability profiles. This compound provides a warmer, woodier, and less sweet alternative to the classic creamy sweetness of vanillin. The choice between these two aroma chemicals will depend on the specific application and the desired sensory outcome. Understanding their comparative performance, as outlined in this guide, can aid researchers and product developers in making informed decisions to create innovative and stable fragrance and flavor formulations.

References

A Comparative Guide to Analytical Methods for Veratraldehyde Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the detection and quantification of Veratraldehyde, a key compound in the flavor, fragrance, and pharmaceutical industries. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, presenting their respective strengths, weaknesses, and typical performance data to aid in selecting the most suitable method for your research needs.

Overview of Analytical Methods

The choice of an analytical method for this compound determination depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. Here, we compare three widely used techniques:

  • High-Performance Liquid Chromatography (HPLC) , particularly when coupled with Mass Spectrometry (MS), offers high sensitivity and selectivity, making it ideal for complex matrices such as biological samples.

  • Gas Chromatography (GC) , also often paired with MS, is well-suited for volatile and semi-volatile compounds. Derivatization is sometimes employed to enhance the volatility and detectability of aldehydes like this compound.

  • UV-Vis Spectrophotometry is a simpler, more accessible technique, often used for routine analysis in less complex samples. It may require derivatization to improve sensitivity and specificity.

Performance Comparison

The following table summarizes the key performance parameters of the different analytical methods for this compound detection.

ParameterUHPLC-MS/MSGC-MS (with Derivatization)UV-Vis Spectrophotometry
Linearity (r²) ≥ 0.9977[1]Typically ≥ 0.99Typically ≥ 0.99
Limit of Detection (LOD) Not explicitly stated, but LLOQ is lowAldehydes in general: 2-5 ppm (underivatized)[2]Dependent on derivatization and matrix
Limit of Quantification (LOQ) 3 - 10 ng/mL[1]Dependent on derivatization and matrixDependent on derivatization and matrix
Precision (%RSD) < 15%[1]For aldehydes in general: 1.0% - 15.7%[3]For related compounds: < 2%[4]
Accuracy (% Recovery) Within ±15%[1]For aldehydes in general: 88% - 107%[3]For related compounds: 98.72-99.89%[4]
Sample Matrix Biological fluids (plasma)[1], complex mixturesVolatile and semi-volatile samples, food matrices[5]Simple liquid matrices, bulk drug
Throughput High (run time of 4.5 min)[1]Moderate to HighHigh
Instrumentation Cost HighHighLow
Specificity Very HighHighLow to Moderate

Experimental Protocols

UHPLC-MS/MS Method for this compound in Rat Plasma

This method is highly sensitive and specific for the simultaneous determination of this compound and its primary metabolite, veratric acid, in a biological matrix.[1]

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., cinnamaldehyde).

    • Perform a one-step protein precipitation by adding acetonitrile containing 0.2% formic acid.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm).[1]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.2% formic acid) and mobile phase B (e.g., acetonitrile with 0.2% formic acid).

    • Flow Rate: As appropriate for the column dimensions.

    • Column Temperature: 30 °C.[1]

    • Injection Volume: As appropriate.

    • Total Run Time: Approximately 4.5 minutes.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Transitions (m/z):

      • This compound: 167.07 → 139.00[1]

      • Veratric Acid: 183.07 → 139.00[1]

      • Internal Standard (Cinnamaldehyde): 133.00 → 55.00[1]

GC-MS Method for Aldehyde Analysis (Adaptable for this compound)

This protocol describes a general approach for aldehyde analysis using GC-MS with a derivatization step to improve volatility and detection.[5]

  • Derivatization:

    • Prepare a solution of the sample containing this compound.

    • Add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

    • Incubate the mixture to allow for the formation of the this compound-PFBHA oxime derivative.

  • Sample Preparation (Solid Phase Microextraction - SPME):

    • Place the derivatized sample in a headspace vial.

    • Expose a PDMS/DVB SPME fiber to the headspace to adsorb the volatile derivatives.[5]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm).[5]

    • Injector: Splitless mode at a temperature suitable for the desorption of the derivative (e.g., 220 °C).[5]

    • Carrier Gas: Helium at a constant flow rate.[5]

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature to elute the derivative.[5]

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.[5]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound derivative to enhance sensitivity.[5]

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry can be used for the quantification of this compound in simple solutions, leveraging its chromophoric properties.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Spectrophotometric Analysis:

    • Scan the UV-Vis spectrum of a this compound standard solution to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Metabolism of this compound

This compound is primarily metabolized in vivo to Veratric Acid. This biotransformation is a key consideration in pharmacokinetic and toxicological studies.

This compound This compound VeratricAcid Veratric Acid This compound->VeratricAcid Oxidation

Metabolism of this compound to Veratric Acid.
Experimental Workflow for a Pharmacokinetic Study

The analysis of this compound is a critical component of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase AnimalDosing Animal Dosing (e.g., Oral, IV) BloodSampling Blood Sampling (Time Points) AnimalDosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SamplePreparation Sample Preparation (Protein Precipitation) PlasmaSeparation->SamplePreparation InstrumentalAnalysis Instrumental Analysis (e.g., UHPLC-MS/MS) SamplePreparation->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition PharmacokineticAnalysis Pharmacokinetic Analysis DataAcquisition->PharmacokineticAnalysis ReportGeneration Report Generation PharmacokineticAnalysis->ReportGeneration

Workflow for a typical pharmacokinetic study.

Conclusion

The selection of an appropriate analytical method for this compound is crucial for obtaining accurate and reliable data.

  • UHPLC-MS/MS is the method of choice for bioanalytical applications requiring high sensitivity and specificity.[1]

  • GC-MS with derivatization offers a robust alternative, particularly for volatile matrices.

  • UV-Vis Spectrophotometry provides a simple and cost-effective solution for routine analysis of less complex samples.

This guide provides a foundation for researchers to make informed decisions based on their specific analytical needs and available resources. Method validation according to ICH guidelines is recommended to ensure the reliability of the chosen method for its intended purpose.[4]

References

A Comparative Guide to the Biological Activity of Veratraldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Veratraldehyde, a naturally occurring benzaldehyde derivative, has garnered significant interest in the scientific community for its diverse biological activities. Its versatile chemical structure allows for the synthesis of a wide array of derivatives, which often exhibit enhanced or novel therapeutic properties. This guide provides a comprehensive comparison of the biological activities of this compound and its key derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Anticancer Activity

This compound and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the modulation of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell proliferation and survival.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and its derivatives against several human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound/DerivativeCell LineIC₅₀ (µg/mL)Reference
This compound A549 (Lung)>100[1]
MCF7 (Breast)>100[1]
N-acetyl pyrazoline A MCF7 (Breast)40.47[1]
T47D (Breast)26.51[1]
HeLa (Cervical)31.19[1]
N-acetyl pyrazoline C MCF7 (Breast)94.02[1]
5-nitro caffeic adamantyl ester HeLa, BewoNotable Cytotoxicity[2]

Note: Direct comparative studies of this compound and its derivatives under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration for potential variations in experimental protocols.

Signaling Pathway: EGFR Inhibition

Several this compound derivatives exert their anticancer effects by targeting the EGFR signaling pathway. Inhibition of EGFR can block downstream cascades like the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, ultimately leading to decreased cell proliferation and induction of apoptosis.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Veratraldehyde_Derivative This compound Derivative Veratraldehyde_Derivative->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Antimicrobial Activity

This compound and its derivatives, particularly Schiff bases, have demonstrated significant activity against a range of pathogenic bacteria and fungi. The formation of Schiff bases from this compound is a common strategy to enhance its antimicrobial potency.[3][4]

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its Schiff base derivatives against various microorganisms. Lower MIC values indicate stronger antimicrobial activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound Pseudomonas aeruginosa>512[1]
Staphylococcus aureus25[1]
Streptococcus iniae26[1]
Candida albicans26[1]
Schiff Base Derivative PC1 Escherichia coli62.5[5]
Staphylococcus aureus62.5[5]
Schiff Base Derivative PC2 Escherichia coli250[5]
Staphylococcus aureus62.5[5]
Schiff Base Derivative PC3 Escherichia coli250[5]
Staphylococcus aureus62.5[5]
Schiff Base Derivative PC4 Escherichia coli62.5[5]
Staphylococcus aureus>250[5]

Note: The data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental methodologies.

Experimental Workflow: Synthesis and Antimicrobial Evaluation

The general workflow for investigating the antimicrobial properties of this compound derivatives involves synthesis followed by in vitro screening.

Antimicrobial_Workflow Start Start Synthesis Synthesis of this compound Derivatives (e.g., Schiff Bases) Start->Synthesis Purification Purification and Characterization (e.g., NMR, IR) Synthesis->Purification Screening Antimicrobial Screening (Broth Microdilution/Disk Diffusion) Purification->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Data_Analysis Data Analysis and Comparison MIC->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for antimicrobial testing.

Anti-inflammatory Activity

This compound and its derivatives have shown promise as anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the acute anti-inflammatory potential of compounds. The mechanism of action is often linked to the inhibition of pro-inflammatory signaling pathways like NF-κB.

Comparative Anti-inflammatory Activity Data

Quantitative data for the anti-inflammatory effects of this compound derivatives in the carrageenan-induced paw edema model is an active area of research. The table below presents available data for this compound.

CompoundDoseTime Post-Carrageenan% Inhibition of EdemaReference
This compound 50 mg/kg3 h45.6%[6]
100 mg/kg3 h58.2%[6]
Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a key regulator of inflammation. Upon stimulation by inflammatory signals, the IκB protein is degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound and its derivatives can inhibit this pathway, thereby reducing the inflammatory response.

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Induces Veratraldehyde_Derivative This compound Derivative Veratraldehyde_Derivative->IKK Inhibits

References

Spectroscopic comparison between Veratraldehyde and isovanillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. This guide provides a head-to-head spectroscopic comparison of veratraldehyde and isovanillin, two closely related benzaldehyde derivatives. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for distinguishing and characterizing these compounds.

This compound (3,4-dimethoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde) are structural isomers that, despite their similarities, exhibit distinct spectroscopic signatures. These differences arise from the alternative placement of a hydroxyl and a methoxy group on the benzene ring, influencing the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation. This comparison will delve into the nuances of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectra.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from various spectroscopic analyses of this compound and isovanillin.

Spectroscopic TechniqueParameterThis compoundIsovanillin
¹H NMR (CDCl₃, ppm)Aldehyde Proton (-CHO)~9.84~9.83[1]
Aromatic Protons~7.43 (d), ~7.41 (dd), ~6.98 (d)~7.44 (d), ~7.42 (dd), ~6.97 (d)[1]
Methoxy Protons (-OCH₃)~3.95 (s, 6H)~3.97 (s, 3H)[1]
Hydroxyl Proton (-OH)-~6.12 (s, 1H)[1]
¹³C NMR (CDCl₃, ppm)Carbonyl Carbon (C=O)~191.1~191.0
Aromatic Carbons~154.5, ~149.7, ~130.2, ~126.8, ~110.5, ~109.1[2]~152.4, ~150.6, ~134.0, ~131.6, ~116.1, ~93.0
Methoxy Carbon (-OCH₃)~56.2, ~56.0[2]~56.0
IR Spectroscopy (cm⁻¹)C=O Stretch (Aldehyde)~1685~1685
O-H Stretch (Phenolic)-~3236
C-O Stretch (Ether)~1270, ~1140~1270, ~1140
Aromatic C=C Stretch~1580, ~1510~1580, ~1510
UV-Vis Spectroscopy (nm)λ_max (in Ethanol)~279, ~309[3]~278, ~310
Mass Spectrometry (m/z)Molecular Ion [M]⁺166152[4]
Key Fragment Ions165, 151, 138, 123, 109, 81151, 123, 109, 81[4]

Visualizing the Workflow

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound This compound NMR NMR (¹H & ¹³C) This compound->NMR IR FT-IR This compound->IR UV_Vis UV-Vis This compound->UV_Vis MS Mass Spec. This compound->MS Isovanillin Isovanillin Isovanillin->NMR Isovanillin->IR Isovanillin->UV_Vis Isovanillin->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation UV_Vis->Structural_Elucidation MS->Structural_Elucidation Comparative_Analysis Comparative Analysis Structural_Elucidation->Comparative_Analysis

References

Performance Evaluation of Catalysts in Veratraldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of veratraldehyde, a key intermediate in the pharmaceutical and fragrance industries, is of paramount importance. This guide provides a comparative evaluation of various catalytic systems for this compound synthesis, supported by experimental data to facilitate informed catalyst selection.

The synthesis of this compound is primarily achieved through the oxidation of veratryl alcohol or the O-methylation of vanillin. The choice of catalyst plays a crucial role in determining the reaction's efficiency, selectivity, and environmental footprint. This guide explores the performance of heterogeneous, homogeneous, and biocatalytic systems, offering a comprehensive overview of their respective strengths and weaknesses.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of different catalysts in the synthesis of this compound under various reaction conditions. This data has been compiled from recent studies to provide a clear comparison of catalyst activity, selectivity, and stability.

Catalyst SystemSubstrateOxidant/ReagentTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)SolventReference
Heterogeneous Catalysts
Ru/Al₂O₃Veratryl AlcoholAir (5 bar)1608--89Water[1]
2 wt% K/La₂O₃–MgOVanillinDimethyl Carbonate1602Max. ConversionHigh--[2]
Mg-doped Copper ChromiteVeratryl AlcoholH₂O₂10012HighHighHighAcetonitrile[3]
SBA-15/TiO₂/SO₄/Ni(8%)Veratryl Alcohol-90299.5100--[4]
CuO(10 wt.%)/SBA-15Veratryl AlcoholTBHP40-100-82.5100--[5]
1.4 AuPd/Ce₀.₆₂Zr₀.₃₈O₂Veratryl AlcoholO₂ (0.2 MPa)8087299--[6]
LaFeO₃ PerovskiteVanillyl AlcoholO₂ (1.0 MPa)1802100-33 (Vanillin)Ethyl Acetate[7]
Homogeneous Catalysts
Mn(Me₂EBC)Cl₂Veratryl AlcoholH₂O₂30-98---[5]
Biocatalysts
Lignin PeroxidaseVeratryl AlcoholH₂O₂ (in situ)------[8][9]

Note: "-" indicates that the data was not specified in the cited source. TBHP refers to tert-butyl hydroperoxide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are generalized experimental protocols for key aspects of this compound synthesis.

Catalyst Preparation (Incipient Wetness Impregnation for K/La₂O₃–MgO)

A series of potassium-loaded La₂O₃–MgO catalysts can be prepared using the incipient wetness impregnation method.[2] In a typical procedure, a solution of potassium nitrate is added dropwise to a pre-calculated amount of La₂O₃–MgO support until the pores are completely filled. The resulting solid is then dried in an oven, typically overnight at a temperature around 120°C, followed by calcination at a higher temperature (e.g., 500-600°C) for several hours to obtain the final catalyst.[2]

This compound Synthesis (O-methylation of Vanillin)

The O-methylation of vanillin to this compound is often carried out in a batch reactor.[2] Vanillin, the catalyst (e.g., 2 wt% K/La₂O₃–MgO), and a methylating agent like dimethyl carbonate (DMC) are mixed in a specific molar ratio (e.g., 1:15 vanillin to DMC) with a defined catalyst loading (e.g., 0.03 g/cm³).[2] The reaction mixture is then heated to the desired temperature (e.g., 160°C) and stirred for a specific duration (e.g., 2 hours).[2] After the reaction, the catalyst is separated by filtration, and the product mixture is analyzed.

Product Analysis

The conversion of the reactant and the selectivity towards this compound are typically determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a suitable detector (e.g., FID or UV). The identification of products is confirmed by comparing their retention times with those of authentic standards and often further verified using techniques like GC-MS to obtain mass spectra.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Synthesis Reaction cluster_analysis Product Analysis p1 Support Preparation (e.g., La₂O₃–MgO) p2 Incipient Wetness Impregnation (with K precursor) p1->p2 p3 Drying p2->p3 p4 Calcination p3->p4 r2 Catalyst Addition p4->r2 r1 Reactant Loading (Vanillin, DMC) r1->r2 r3 Heating and Stirring r2->r3 r4 Reaction Progression r3->r4 a1 Catalyst Separation (Filtration) r4->a1 a2 Sample Preparation a1->a2 a3 GC/HPLC Analysis a2->a3 a4 Data Interpretation (Conversion, Selectivity) a3->a4

Caption: A generalized experimental workflow for this compound synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_products Products vanillin Vanillin catalyst Catalyst (e.g., K/La₂O₃–MgO) vanillin->catalyst dmc Dimethyl Carbonate (DMC) dmc->catalyst This compound This compound byproducts Byproducts catalyst->this compound O-methylation catalyst->byproducts

Caption: Reaction pathway for the O-methylation of vanillin to this compound.

Concluding Remarks

The selection of an optimal catalyst for this compound synthesis is a multi-faceted decision that depends on the desired reaction conditions, cost-effectiveness, and environmental considerations. Heterogeneous catalysts, such as supported noble metals and mixed metal oxides, offer advantages in terms of reusability and ease of separation.[1][2][3][4][5][6] Homogeneous catalysts can exhibit high activity and selectivity but often pose challenges in product purification and catalyst recovery.[5] Biocatalytic methods, while environmentally benign, may require specific reaction conditions and can be limited by enzyme stability.[8][9]

This guide provides a foundational overview to aid researchers in navigating the diverse landscape of catalytic systems for this compound synthesis. Further investigation into the specific details of each catalyst and reaction system is recommended to tailor the process to specific laboratory or industrial needs.

References

Veratraldehyde: A Comparative Analysis of Natural and Synthetic Sources for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the source of a chemical compound can be as critical as its molecular structure. Veratraldehyde (3,4-dimethoxybenzaldehyde), a key intermediate in the synthesis of pharmaceuticals and a bioactive molecule in its own right, is available from both natural and synthetic origins. This guide provides an objective comparison of this compound from these two sources, supported by experimental data and methodologies, to inform selection for research and pharmaceutical applications.

Sourcing and Production Overview

This compound's origin dictates its production method and, consequently, its impurity profile and isotopic signature.

  • Natural this compound: This form is extracted from various botanical sources, including peppermint, ginger, raspberries, and the essential oils of plants like Cymbopogon javanensis and parsley.[1] The extraction process typically involves steam distillation or solvent extraction, followed by purification steps to isolate the this compound from other plant metabolites.

  • Synthetic this compound: The most common industrial synthesis involves the methylation of vanillin, a widely available starting material.[1][2][3] This process typically uses a methylating agent, such as dimethyl sulfate, under alkaline conditions.[1] Another synthetic route starts from catechol, which undergoes methylation followed by a formylation reaction.

The choice between natural and synthetic sourcing is often a balance of cost, desired purity, and the regulatory requirements for the final application.

cluster_natural Natural Sourcing cluster_synthetic Synthetic Sourcing Natural_Sources Botanical Sources (e.g., Ginger, Raspberry) Extraction Extraction & Purification Natural_Sources->Extraction Natural_this compound Natural this compound Extraction->Natural_this compound Vanillin Vanillin Methylation Methylation Reaction Vanillin->Methylation Synthetic_this compound Synthetic this compound Methylation->Synthetic_this compound

Caption: Logical workflow for natural vs. synthetic this compound sourcing.

Purity and Impurity Profile Comparison

The purity and impurity profile of this compound is a critical consideration for its application in drug development, where even trace impurities can have significant effects on biological activity and safety.

FeatureNatural this compoundSynthetic this compound
Typical Purity Generally high after purification, but may vary depending on the extraction and purification efficiency.Consistently high purity can be achieved, often exceeding 99%.[4]
Common Impurities Co-extracted plant metabolites such as other phenolic compounds, terpenes, and glycosides. The specific impurities depend on the botanical source.Unreacted starting materials (e.g., vanillin), reagents (e.g., residual methylating agents), and by-products of the synthesis (e.g., isomers or over-methylated products).[5]

Experimental Protocol: Impurity Profiling using Gas Chromatography-Mass Spectrometry (GC-MS)

Impurity profiling is essential for the quality control of active pharmaceutical ingredients (APIs). GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

  • Sample Preparation: A known concentration of the this compound sample (natural or synthetic) is dissolved in a high-purity solvent (e.g., ethyl acetate). An internal standard may be added for quantitative analysis.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A gradient temperature program is employed to separate compounds with different boiling points. For example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

    • Inlet: Splitless injection mode is often used for trace analysis.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Scan Range: A mass range of m/z 40-450 is typically sufficient to detect this compound and its likely impurities.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for identification. The peak area can be used for quantification relative to the main this compound peak or an internal standard.

Sample This compound Sample (Natural or Synthetic) GC Gas Chromatography (GC) Separation by Volatility Sample->GC Injection MS Mass Spectrometry (MS) Detection & Identification GC->MS Elution Data Data Analysis (Chromatogram & Spectra) MS->Data Impurity_Profile Impurity Profile Data->Impurity_Profile

Caption: Experimental workflow for impurity profiling using GC-MS.

Isotopic Composition Analysis

Stable isotope ratio analysis (SIRA) is a definitive method to distinguish between natural and synthetic sources of organic compounds. The ratio of carbon-13 (¹³C) to carbon-12 (¹²C) is a key differentiator.

ParameterNatural this compoundSynthetic this compound
¹³C/¹²C Ratio Reflects the isotopic composition of the carbon dioxide fixed by the source plant during photosynthesis. This results in a characteristic isotopic fingerprint.Derived from petrochemical precursors, which are depleted in ¹³C compared to atmospheric CO₂. This leads to a distinctly different and more negative δ¹³C value. The specific synthetic pathway also imparts a unique isotopic signature.[6]
Typical δ¹³C Generally in the range of -24‰ to -34‰ for C3 plants.More negative δ¹³C values, typically ranging from -27‰ to -35‰ for petroleum-derived precursors.

Experimental Protocol: ¹³C/¹²C Isotopic Ratio Analysis via Isotope Ratio Mass Spectrometry (IRMS)

  • Sample Preparation: The this compound sample is combusted at a high temperature (around 1000°C) in the presence of an oxidant (e.g., copper oxide) to convert all carbon into carbon dioxide (CO₂) gas.

  • Gas Purification: The resulting CO₂ is purified by passing it through water and other traps to remove any interfering gases.

  • IRMS Analysis: The purified CO₂ gas is introduced into an isotope ratio mass spectrometer. The instrument simultaneously measures the ion beams of the different isotopic masses of CO₂ (mass 44 for ¹²C¹⁶O₂, mass 45 for ¹³C¹⁶O₂, and mass 46 for ¹²C¹⁶O¹⁸O).

  • Data Calculation: The ratio of ¹³C/¹²C is calculated and expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Biological Activity Comparison

This compound exhibits various biological activities, including antifungal and potential anti-cancer effects. While direct comparative studies on the biological activity of natural versus synthetic this compound are scarce, any differences would likely arise from the presence of impurities.

Biological ActivityNatural this compoundSynthetic this compound
Antifungal Activity The primary activity is attributed to the this compound molecule itself, which is believed to disrupt cellular antioxidation systems in fungi.[7] Co-extracted natural compounds could potentially have synergistic or antagonistic effects.The antifungal activity would be intrinsic to the this compound. The presence of synthetic impurities could potentially alter the overall activity or introduce off-target effects.
Cytotoxicity/Anti-cancer This compound derivatives have shown cytotoxicity against various cancer cell lines.[8] The complex mixture of compounds in a natural extract could modulate this activity.The cytotoxic effects would be directly related to the concentration of pure this compound. The absence of other bioactive plant metabolites would provide a clearer understanding of its specific mechanism.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media and conditions until they reach a suitable confluence.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (from both natural and synthetic sources) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the treatment period, the media is replaced with fresh media containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The media is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The results are used to calculate the percentage of cell viability compared to the control and to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway Involvement: NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many cancers. While the direct interaction of this compound with this pathway requires further investigation, related phenolic compounds have been shown to modulate NF-κB signaling.[9][10]

NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus DNA DNA NFkB_n->DNA Binds Target_Genes Target Gene Expression (Inflammation, Survival) DNA->Target_Genes This compound This compound (Potential Point of Inhibition) This compound->IKK

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The choice between natural and synthetic this compound depends heavily on the specific requirements of the research or drug development project.

  • Synthetic this compound offers high, consistent purity and a well-defined impurity profile, which is often preferred for pharmaceutical applications where reproducibility and quality control are paramount.

  • Natural this compound may be required for applications where a "natural" label is desired. Its isotopic signature provides a clear method for source verification. However, the potential for variability in purity and the presence of other bioactive compounds from the plant source must be carefully considered and analyzed.

For drug development professionals, a thorough analysis of the purity, impurity profile, and isotopic composition is crucial regardless of the source. The experimental protocols outlined in this guide provide a framework for such an evaluation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Veratraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like Veratraldehyde are critical components of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, helping you maintain a secure and compliant workspace.

This compound, a compound used in the synthesis of pharmaceuticals and as a fragrance and flavoring agent, must be managed as hazardous waste.[1][2] Adherence to proper disposal protocols is crucial to prevent harm to personnel and the environment.

Immediate Safety and Spill Response

In the event of a this compound spill, immediate and correct action is necessary. The appropriate response varies depending on the size of the spill.

Key Spill Response Materials

MaterialApplication
Personal Protective Equipment (PPE) Gloves, safety glasses, lab coat, and a dust respirator are essential to prevent skin and eye contact and inhalation.[3]
Inert Absorbents Dry clay, sand, diatomaceous earth, or vermiculite should be used to absorb spills.[1]
60-70% Ethanol Used to dampen solid spill material to prevent dust formation.[4]
Waste Disposal Containers Clearly labeled, sealable containers for hazardous waste are required.[3]
Shovels/Scoops For transferring spilled material into waste containers.[3]
Plastic Sheeting To cover large spills and prevent spreading.[1]

Experimental Protocols: Spill Cleanup Procedures

Small Spills:

  • Ensure Safety: Immediately remove all sources of ignition from the area.[4] Ensure adequate ventilation.[5]

  • Wear PPE: Put on appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3]

  • Contain the Spill: Dampen the spilled solid material with 60-70% ethanol to prevent dust from becoming airborne.[4]

  • Collect the Material: Use appropriate tools, such as a scoop or shovel, to place the dampened material into a designated hazardous waste container.[3] Any remaining material can be picked up with absorbent paper also dampened with 60-70% ethanol.[4]

  • Decontaminate the Area: Wash the contaminated surface with 60-70% ethanol followed by a soap and water solution.[4]

  • Dispose of Contaminated Materials: Seal any contaminated items, such as absorbent paper and gloves, in a vapor-tight plastic bag for disposal as hazardous waste.[4]

Large Spills:

  • Evacuate and Secure: Evacuate unnecessary personnel from the area.

  • Control the Source: If it can be done without risk, stop the flow of the material.[1]

  • Containment: Dike the spilled material to prevent it from spreading.[1] You can also cover it with a plastic sheet.[1]

  • Absorb and Collect: Absorb the spill with an inert material like vermiculite, dry sand, or earth and place it into a suitable, labeled container for disposal.[1]

  • Prohibit Entry: Do not allow the product to enter drains.[1]

  • Professional Disposal: Contact a licensed hazardous-waste disposal contractor for removal and disposal.[2]

Never return spilled material to the original container for re-use.[1]

Systematic Disposal Plan for this compound Waste

The following flowchart outlines the decision-making process for the proper disposal of this compound waste, from initial assessment to final disposal.

Caption: this compound Disposal Decision Flowchart

General Disposal Guidelines

All this compound waste and contaminated materials must be disposed of in accordance with local, regional, and national regulations.[1] This is typically done through an approved waste disposal plant or a licensed hazardous-waste contractor.[2][6] Contaminated clothing should be properly cleaned before reuse.[1][5] Empty and clean containers may be disposed of as non-hazardous waste, but always confirm with local guidelines.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.